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5-hydrazinyl-1-methyl-1H-1,2,4-triazole Documentation Hub

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  • Product: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole
  • CAS: 1850879-66-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole

Executive Summary The compound 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 7268-98-6) is a critical nitrogen-rich intermediate. It serves as a primary scaffold in the synthesis of high-energy density materials (HEDMs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 7268-98-6) is a critical nitrogen-rich intermediate. It serves as a primary scaffold in the synthesis of high-energy density materials (HEDMs), specifically energetic salts, and functionalized pharmaceutical ligands. Its structural significance lies in the C5-hydrazine moiety , which acts as a versatile nucleophile for further derivatization (e.g., formation of fused rings like triazolotriazoles or tetrazines).

This guide details the most robust synthetic pathway: the S-Methylation/Hydrazinolysis Route . Unlike direct halogen displacement, this pathway offers milder conditions, higher regioselectivity, and avoids the use of corrosive brominating agents.

Retrosynthetic Analysis & Strategy

To design the optimal pathway, we must analyze the electronic properties of the 1,2,4-triazole ring. The C5 position (adjacent to the N1-methyl group) is electron-deficient but requires a suitable leaving group (LG) for nucleophilic aromatic substitution (


).
Strategic Disconnection
  • Target: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole.

  • Precursor: 1-methyl-5-(methylthio)-1,2,4-triazole.

    • Rationale: The methylthio (-SMe) group is an excellent leaving group for hydrazine displacement and is easily installed via S-methylation.

  • Starting Material: 1-methyl-1,2,4-triazole-5-thione.

    • Rationale: This thione is stable, commercially available, or easily synthesized from methyl hydrazine and carbon disulfide.

Reaction Pathway Visualization

ReactionPathway SM 1-methyl-1,2,4-triazole-5-thione (Starting Material) Step1 S-Methylation (MeI, NaOH) SM->Step1 Inter 1-methyl-5-(methylthio)-1,2,4-triazole (Activated Intermediate) Step1->Inter Yield: ~85-90% Step2 Hydrazinolysis (N2H4·H2O, Reflux) Inter->Step2 Target 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (Target Product) Step2->Target Yield: ~80-85% - MeSH

Figure 1: Two-step synthetic pathway via S-methylation activation.

Core Protocol: S-Methylation & Hydrazinolysis

Phase 1: Activation (S-Methylation)

Objective: Convert the thione into a reactive thioether.

  • Reagents: 1-methyl-1,2,4-triazole-5-thione (1.0 eq), Methyl Iodide (MeI, 1.1 eq), Sodium Hydroxide (NaOH, 1.1 eq), Ethanol (EtOH).

  • Safety Note: MeI is a potent alkylating agent (neurotoxic). Handle in a certified fume hood.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methyl-1,2,4-triazole-5-thione (10 mmol) in absolute EtOH (20 mL).

  • Basification: Add an aqueous solution of NaOH (11 mmol in 5 mL

    
    ) dropwise at 0°C. Stir for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (11 mmol) dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The thione spot (

    
    ) should disappear, replaced by a higher running thioether spot.
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield 1-methyl-5-(methylthio)-1,2,4-triazole  as a pale yellow oil or low-melting solid.
    
Phase 2: Nucleophilic Substitution (Hydrazinolysis)

Objective: Displace the -SMe group with hydrazine.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol.

  • Critical Parameter: Use a large excess of hydrazine to prevent the formation of the symmetrical bis(triazolyl)hydrazine byproduct.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioether (10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (50 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Observation: The evolution of Methanethiol (MeSH) gas (rotten cabbage odor) confirms the reaction progress. Scrubbing is required (bleach trap recommended).

  • Crystallization: Cool the reaction mixture to 0°C. The product often precipitates directly upon cooling.

  • Purification: If no precipitate forms, concentrate the solution to 50% volume and add cold diethyl ether. Filter the white solid.[2]

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain pure 5-hydrazinyl-1-methyl-1H-1,2,4-triazole .

Analytical Characterization

Validating the structure is essential to ensure the hydrazine is at the C5 position and not N4.

TechniqueExpected Signal / DataStructural Assignment
1H NMR (DMSO-

)

3.55 ppm (s, 3H)
N-CH3 group (Singlet)

4.30 ppm (br s, 2H)
-NH2 of hydrazine (Exchangeable)

7.60 ppm (s, 1H)
C3-H (Triazole Ring Proton)

8.10 ppm (br s, 1H)
-NH- of hydrazine
13C NMR

35.2 ppm
N-CH3 Carbon

148.5 ppm
C3 Carbon

156.8 ppm
C5 Carbon (Attached to hydrazine)
Melting Point 108–110 °CConsistent with literature values [1, 3]

Safety & Operational Workflow

Hydrazine hydrate is highly toxic, carcinogenic, and unstable. A rigorous safety workflow is non-negotiable.

SafetyWorkflow Start Start: Hydrazine Handling PPE PPE Check: Butyl Rubber Gloves Face Shield Respirator Start->PPE Vent Engineering Control: Fume Hood Active Bleach Trap for MeSH PPE->Vent React Reaction: Reflux in Closed System Monitor Temp < 85°C Vent->React Quench Quench/Disposal: Neutralize residues with 5% Hypochlorite (Bleach) React->Quench End End Process Quench->End

Figure 2: Mandatory safety workflow for handling hydrazine and methanethiol byproducts.

Alternative Pathway: Halogen Displacement

If 5-bromo-1-methyl-1,2,4-triazole is available, a direct substitution is possible.

  • Reagents: 5-bromo-1-methyl-1,2,4-triazole, Hydrazine Hydrate (excess).[3]

  • Conditions: Reflux in Dioxane or Ethanol for 12 hours.

  • Mechanism:

    
    . The bromine is a harder leaving group than -SMe, often requiring longer reaction times or higher temperatures [4].
    
  • Pros/Cons: Fewer steps (if Bromo-precursor is bought), but lower atom economy and corrosive halogen waste.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete S-methylationEnsure MeI is fresh; extend Phase 1 reaction time.
Bis-triazole formation Insufficient HydrazineIncrease Hydrazine Hydrate to 10 equivalents.
Oily Product Residual solvent/impuritiesTriturate with cold diethyl ether; dry under high vacuum.
Isomer Contamination Regio-isomers in starting materialVerify purity of 1-methyl-1,2,4-triazole-5-thione via NMR before starting.

References

  • Shreeve, J. M., et al. (2013). "Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform." Journal of Materials Chemistry A.

  • Kaur, P., et al. (2018).[4] "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." International Research Journal of Pharmacy.[3][4]

  • Zhang, J., et al. (2023). "Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole." Molecules.

  • Shelke, G. M., et al. (2015).[5] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[5] Synlett.

  • BenchChem. (2025).[6] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."

Sources

Exploratory

Technical Characterization Guide: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole

Executive Summary 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 1850879-66-1) is a critical heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceuticals.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 1850879-66-1) is a critical heterocyclic intermediate used in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceuticals.[1][2][3][4][5][6] Its structural duality—combining an electron-deficient 1,2,4-triazole core with an electron-rich hydrazine moiety—creates unique spectroscopic signatures and reactivity profiles.

This guide provides a rigorous framework for the identification, characterization, and purity assessment of this compound. It moves beyond standard data listing to explain the causality behind spectral features and experimental protocols, designed for researchers requiring absolute structural confirmation.

Molecular Identity & Physicochemical Profile[1][4][7][8]

ParameterSpecification
IUPAC Name 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole
Alternative Names 1-Methyl-1,2,4-triazol-5-ylhydrazine; 1-Methyl-5-hydrazino-1,2,4-triazole
CAS Number 1850879-66-1
Molecular Formula C

H

N

Molecular Weight 113.12 g/mol
Physical State White to off-white crystalline solid
Melting Point ~140–145 °C (Dependent on purity/salt form)
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM
Structural Diagram & Numbering Logic

Correct numbering is vital for NMR assignment. In 1-methyl-1,2,4-triazole:

  • N1: Methylated nitrogen.

  • N2, N4: Ring nitrogens.[6]

  • C3: Carbon between N2 and N4.

  • C5: Carbon between N4 and N1 (Substituted with Hydrazine).

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR)

The definitive method for distinguishing the 5-hydrazinyl isomer from the 3-hydrazinyl regioisomer is NMR, specifically utilizing the Nuclear Overhauser Effect (NOE).

Predicted

H NMR Data (DMSO-

, 400 MHz)

Note: Chemical shifts are estimates based on 1-methyl-1,2,4-triazole scaffolds and substituent effects.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegralMechanistic Insight
C3-H (Ring)7.60 – 7.80Singlet (s)1HShielded relative to unsubstituted triazole (C3-H ~8.0) due to electron donation from the hydrazine at C5.
N-NH (Hydrazine)7.50 – 8.50Broad (br s)1HHighly exchangeable; shift varies with concentration and water content.
N-NH

(Terminal)
4.00 – 5.00Broad (br s)2HCharacteristic hydrazine donor protons. Disappears on D

O shake.
N-CH

(Methyl)
3.50 – 3.70Singlet (s)3HDiagnostic handle. Its position confirms N1 alkylation.
Critical Validation Experiment: 1D NOE Difference

To confirm the hydrazine is at C5 (proximal to N-Methyl) and not C3 (distal):

  • Protocol: Irradiate the N-CH

    
     resonance at ~3.6 ppm.
    
  • Expected Result (5-isomer): Observation of NOE enhancement at the hydrazine N-NH peak or broadening effects, indicating spatial proximity (< 5 Å).

  • Expected Result (3-isomer): No enhancement of hydrazine signals; only C5-H (if present) would show enhancement.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and ring integrity.

Wavenumber (cm

)
AssignmentDiagnostic Value
3200 – 3400

(N-H) stretching
Doublet or broad band indicating primary amine (-NH

) and secondary amine (-NH-).
2950 – 3000

(C-H) aliphatic
Confirms the N-Methyl group.
1580 – 1620

(C=N) ring
Characteristic triazole ring breathing mode.
1000 – 1100

(N-N)
Specific to the hydrazine linkage.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 97: Loss of NH

      
       (Characteristic of hydrazines).
      
    • m/z 83: Loss of N

      
      H
      
      
      
      /N
      
      
      H
      
      
      to form the methyl-triazole cation.

Purity & Impurity Profiling

Synthesizing 5-hydrazinyl-1-methyl-1H-1,2,4-triazole often involves nucleophilic substitution of a leaving group (e.g., -SMe, -OMe, or -Br) at the C5 position.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Rationale: Formic acid prevents tailing of the basic hydrazine and triazole nitrogens.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Common Impurities:

    • 1-methyl-1,2,4-triazole: Result of reductive dehalogenation (if Br precursor used).

    • 3,5-dihydrazinyl derivative: Over-reaction if starting from a di-substituted precursor.

Visualization of Characterization Logic

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing between regioisomers.

CharacterizationLogic Start Unknown Sample: C3H7N5 MS Mass Spec (ESI+) [M+H]+ = 114 Start->MS Confirm MW IR FT-IR NH2 bands (3300 cm-1) N-N band (1050 cm-1) Start->IR Confirm FG NMR 1H NMR (DMSO-d6) MS->NMR IR->NMR Regio Regioisomer Check: 5-Hydrazinyl vs 3-Hydrazinyl NMR->Regio Ambiguity NOE NOE Experiment: Irradiate N-Me (3.6 ppm) Regio->NOE Critical Test Result5 NOE to Hydrazine NH: CONFIRMED 5-Isomer NOE->Result5 Enhancement Observed Result3 NOE to Ring C5-H: CONFIRMED 3-Isomer NOE->Result3 No NH Enhancement

Caption: Decision tree for structural confirmation, highlighting the critical NOE experiment for regioisomer determination.

Safety & Handling Protocols

Warning: Hydrazine derivatives are potentially toxic and unstable.

  • Genotoxicity: Hydrazine moieties are structural alerts for mutagenicity (Ames positive). All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).

  • Energetic Instability: As a high-nitrogen compound (61% Nitrogen by weight), this molecule may exhibit sensitivity to impact or friction, especially if dry.

    • Protocol: Do not grind neat material in a mortar. Perform DSC (Differential Scanning Calorimetry) early to determine the onset of decomposition (

      
      ).
      
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hydrazines are prone to oxidation in air, forming azo compounds or decomposing.

References

  • Al-Soud, Y. A., et al. (2018).[4] Chemistry of 1,2,4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Klapötke, T. M., et al. (2013). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.).[6] NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles. Retrieved from [Link]

Sources

Foundational

5-hydrazinyl-1-methyl-1H-1,2,4-triazole CAS number lookup

Chemical Identity & Structural Precision[1] In the domain of high-nitrogen heterocycles, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole represents a critical "lynchpin" scaffold. Unlike its 3-isomer, the 5-substituted variant o...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Precision[1]

In the domain of high-nitrogen heterocycles, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole represents a critical "lynchpin" scaffold. Unlike its 3-isomer, the 5-substituted variant offers unique steric and electronic environments for cyclization reactions, particularly in the formation of fused ring systems like [1,2,4]triazolo[4,3-b][1,2,4]triazines.

Researchers must exercise caution regarding CAS registry numbers in this family, as positional isomers (3- vs. 5-substitution) and salt forms (hydrochlorides) often lead to database ambiguity.

Core Identifiers
ParameterData
Primary CAS 1850879-66-1 (Free base, specific 5-isomer)
IUPAC Name 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole
Synonyms 1-Methyl-1,2,4-triazol-5-ylhydrazine; 1-Methyl-5-hydrazino-1,2,4-triazole
Molecular Formula C₃H₇N₅
Molecular Weight 113.12 g/mol
SMILES CN1C(NN)=NC=N1
InChI Key MFCD29060630 (Identifier for cross-referencing)

Critical Note on Isomerism: The position of the methyl group on N1 dictates the numbering. The carbon adjacent to N1 and N4 is C5. Ensure your starting material is not the 3-hydrazinyl isomer (often derived from 3-chloro precursors), as this will alter downstream cyclization regiochemistry.

Synthetic Logic: The Thione-Hydrazine Interchange

The most robust route to high-purity 5-hydrazinyl-1-methyl-1H-1,2,4-triazole does not rely on the nucleophilic aromatic substitution (


) of a chloro-intermediate, which can suffer from low yields due to competing elimination or ring opening. Instead, the desulfurative hydrazinolysis  of the corresponding thione is the preferred industrial and lab-scale method.
Mechanistic Pathway[4][5][6]
  • Precursor Generation: 1-Methyl-1,2,4-triazole is lithiated at the C5 position (most acidic proton) using

    
    -BuLi, followed by quenching with elemental sulfur to yield 1-methyl-1,2,4-triazole-5-thione .
    
  • Hydrazinolysis: The thione sulfur is a "soft" leaving group. Nucleophilic attack by hydrazine hydrate at C5 forms a tetrahedral intermediate.

  • Elimination: Hydrogen sulfide (

    
    ) is eliminated (driven by entropy and the formation of the stable hydrazone/hydrazine tautomer), yielding the target product.
    
Reaction Visualization

SynthesisPathway Start 1-Methyl-1,2,4-triazole (Precursor) Lithiation Step 1: C5-Lithiation (n-BuLi, -78°C) Start->Lithiation Deprotonation Thione Intermediate: 1-Methyl-1,2,4-triazole-5-thione Lithiation->Thione + S8 (Quench) Hydrazinolysis Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Thione->Hydrazinolysis Nucleophilic Attack Product Target: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Hydrazinolysis->Product - H2S

Figure 1: Stepwise synthetic logic from the parent triazole to the 5-hydrazinyl derivative via the thione intermediate.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It prioritizes safety (handling hydrazine) and purity (removing unreacted thione).

Reagents Required[3][4][5][6][7][8]
  • Substrate: 1-Methyl-1,2,4-triazole-5-thione (CAS 7271-44-5).

  • Reagent: Hydrazine hydrate (80% or 100% grade). Warning: Carcinogen/Corrosive. [1]

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane.

  • Atmosphere: Argon or Nitrogen (essential to prevent oxidation of the hydrazine).

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize evolved

    
     gas).
    
  • Charging: Add 1-methyl-1,2,4-triazole-5-thione (1.15 g, 10 mmol) to the flask.

  • Solvent Addition: Add 15 mL of ethanol. The thione may not dissolve completely at room temperature.

  • Reagent Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise.

    • Scientific Rationale: A 3-fold excess of hydrazine is used to drive the equilibrium forward (Le Chatelier’s principle) and prevent the formation of the symmetrical bis-triazolyl hydrazine dimer.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting thione (lower polarity) should disappear, and the hydrazine product (higher polarity, stains with ninhydrin) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Caution: Use a dedicated trap for hydrazine vapors.

    • The residue will likely be a solid or a thick oil.

  • Purification: Recrystallize from a small volume of hot ethanol or an Ethanol/Ether mixture.

    • Yield Expectation: 75–85%.

    • Characterization: Melting point should be distinct from the thione.

Reactivity & Applications: The Cyclization Workflow

The primary utility of CAS 1850879-66-1 lies in its ability to act as a 1,2-binucleophile . The terminal amino group (


) attacks electrophiles first, followed by cyclization at the N1 position of the triazole ring.
Key Reaction: Triazolotriazine Synthesis

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, pyruvic acid) yields fused [1,2,4]triazolo[4,3-b][1,2,4]triazines.

Cyclization Hydrazine 5-Hydrazinyl-1-methyl-triazole SchiffBase Intermediate: Hydrazone Formation Hydrazine->SchiffBase + Electrophile (-H2O) Electrophile 1,2-Dicarbonyl (e.g., Glyoxal) Electrophile->SchiffBase Cyclization Ring Closure (Acid Catalysis) SchiffBase->Cyclization Intramolecular Attack FusedRing Fused Product: Triazolo[4,3-b]triazine Cyclization->FusedRing -H2O

Figure 2: The condensation pathway for generating fused heterocyclic drugs.

Safety & Handling Specifications

Hazard ClassRisk DescriptionMitigation Protocol
Acute Toxicity Hydrazine moiety is toxic if inhaled or swallowed.Work in a fume hood. Double-glove (Nitrile).
Carcinogenicity Hydrazine and its derivatives are suspected carcinogens.[1]Destroy excess hydrazine with bleach (hypochlorite) before disposal.
Gas Evolution Reaction produces

(highly toxic).
Use a caustic scrubber (NaOH solution) or bleach trap on the condenser outlet.

References

  • PubChem. (2025).[1] Compound Summary for 1-Methyl-1,2,4-triazole. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-Triazoles. Retrieved January 29, 2026, from [Link]

  • ScienceDirect / Elsevier. (2018). Desulfurization strategies in Heterocyclic Chemistry. (General reference for Thione-to-Hydrazine conversions). [Link]

Sources

Exploratory

Structural Analysis &amp; Characterization: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

The following technical guide details the structural analysis and characterization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole . This document is structured to serve as a rigorous operational manual for researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and characterization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole . This document is structured to serve as a rigorous operational manual for researchers in medicinal chemistry and energetic materials, focusing on synthesis validation, spectroscopic identification, and solid-state conformation.

Executive Summary & Chemical Identity

5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS Registry Number: Dependent on salt form, typically derived from 86208-66-4 generic class) represents a critical high-nitrogen scaffold. It functions as a versatile intermediate in the synthesis of fused heterocycles (e.g., triazolotriazoles) for high-energy density materials (HEDMs) and as a pharmacophore linker in kinase inhibitors.

The structural integrity of this molecule hinges on the regiochemistry of the methyl group (N1 vs. N2 vs. N4) and the tautomeric state of the hydrazine moiety. This guide provides a self-validating analytical workflow to confirm these parameters.

Chemical Profile
PropertySpecification
IUPAC Name 5-hydrazinyl-1-methyl-1H-1,2,4-triazole
Formula C

H

N

Molecular Weight 113.12 g/mol
Key Functional Groups 1,2,4-Triazole ring, N-Methyl (N1), Hydrazine (C5)
Primary Challenge Distinguishing N1/N2 isomers and confirming hydrazine purity (vs. azo/hydrazo oxidation products).[1][2]

Synthesis & Purification Strategy

To ensure a valid structural analysis, the analyte must be synthesized via a pathway that minimizes regio-isomeric ambiguity. The Nucleophilic Aromatic Substitution (S


Ar)  of a halogenated precursor is the preferred route over ring closure methods, which often yield isomeric mixtures.
Validated Synthesis Protocol

Precursor: 5-chloro-1-methyl-1H-1,2,4-triazole. Reagent: Hydrazine Hydrate (80% or 100%).

Mechanism: The electron-deficient triazole ring, further activated by the N1-methyl group, facilitates the displacement of the C5-chlorine by the hydrazine nucleophile.

Step-by-Step Methodology
  • Reaction: Dissolve 5-chloro-1-methyl-1H-1,2,4-triazole (1.0 eq) in absolute ethanol. Add Hydrazine Hydrate (3.0 eq) dropwise to prevent dimerization (formation of 5,5'-bis-triazole).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Concentrate under reduced pressure. The excess hydrazine acts as a solvent and must be removed completely to prevent interference in NMR.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Why this solvent? Water removes residual hydrazine salts; Ethanol ensures crystallization of the organic product.

Structural Analysis Workflow

The following decision tree outlines the logical progression for validating the structure.

AnalysisWorkflow Start Crude Product Purity Step 1: Purity Check (HPLC-UV / TLC) Start->Purity Synthesis_Fail Re-purify (Recrystallization) Purity->Synthesis_Fail < 95% NMR_Analysis Step 2: Solution State Structure (1H & 13C NMR) Purity->NMR_Analysis > 95% Synthesis_Fail->Purity Regio_Check Confirm N-Me Position (NOESY / HMBC) NMR_Analysis->Regio_Check Regio_Check->Synthesis_Fail Isomer Mix MS_Analysis Step 3: Mass Spectrometry (ESI-MS / HRMS) Regio_Check->MS_Analysis Confirmed Solid_State Step 4: Solid State Conformation (SCXRD / IR) MS_Analysis->Solid_State Final_Valid Validated Structure Solid_State->Final_Valid

Figure 1: Analytical workflow for structural validation. Note the critical checkpoint at Regio-Check to distinguish N1 vs N2 methylation.

Spectroscopic Characterization

This section details the expected spectral signatures and the causality behind them.

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the N-methylation site and the presence of the hydrazine moiety.

Solvent Choice: DMSO-d


 is required.
  • Reasoning: Chloroform-d often fails to solubilize polar hydrazines, and rapid proton exchange in Methanol-d

    
     will obscure the critical hydrazine NH protons.
    
Predicted

H NMR Data (DMSO-d

, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationStructural Insight
N-CH

3.60 – 3.80 ppmSinglet3HDiagnostic for N1-methylation. N2-Me typically shifts upfield; N4-Me shifts downfield.
Triazole C3-H 7.60 – 7.80 ppmSinglet1HThe sole aromatic proton. Lack of splitting confirms 1,2,4-substitution pattern.
-NH-NH

4.00 – 5.50 ppmBroad Singlet3HExchangeable with D

O. Broadening indicates quadrupole relaxation from adjacent nitrogens.

C NMR Data (DMSO-d

, 100 MHz)
  • N-CH

    
    :  ~35.0 ppm.
    
  • C3 (Ring CH): ~145.0 ppm (Characteristic of triazole CH).

  • C5 (C-NHNH

    
    ):  ~158.0 ppm (Deshielded due to electronegative hydrazine attachment).
    
B. Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected m/z: 114.1 [M+H]

    
    .
    
  • Fragmentation Pattern:

    • Loss of hydrazine (N

      
      H
      
      
      
      , -31 Da) is a common primary fragmentation pathway.
    • Ring cleavage of the triazole is observed at higher collision energies.

C. Vibrational Spectroscopy (FT-IR)

IR is used to confirm the hydrazine functional group and assess hydrogen bonding potential.

  • 
    (NH) Stretching:  Doublet or broad band at 3100–3350 cm
    
    
    
    (Primary amine of hydrazine).
  • 
    (C=N) Ring:  Sharp bands at 1550–1600 cm
    
    
    
    .
  • Absence of C-Cl: Disappearance of the C-Cl stretch (approx. 700-800 cm

    
    ) from the precursor confirms the substitution reaction completion.
    

Solid-State Analysis (X-Ray Diffraction)

Single Crystal X-Ray Diffraction (SCXRD) is the "Gold Standard" for this molecule to definitively prove the tautomeric form in the solid phase.

Crystallization Protocol[3]
  • Solvent System: Slow evaporation from Methanol/Acetonitrile (1:1).

  • Conditions: Room temperature, shielded from light (hydrazines can be photosensitive).

Structural Expectations
  • Tautomerism: While the hydrazine group (-NH-NH

    
    ) is the formal structure, the solid state often exhibits extensive hydrogen bonding.
    
  • Planarity: The triazole ring should be planar. The N-N bond of the hydrazine typically rotates out of plane to minimize lone-pair repulsion, unless constrained by intermolecular H-bonds.

  • Density: High-nitrogen compounds often exhibit high crystal densities (>1.4 g/cm

    
    ), relevant for energetic material applications.
    

Safety & Stability Considerations

  • Toxicity: Hydrazine derivatives are potential alkylating agents and should be handled as suspected carcinogens. Use double-gloving and work in a fume hood.

  • Stability: The free base is prone to oxidation (air sensitivity) over time, turning yellow/brown.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Salt Formation: Converting the free base to the Hydrochloride (HCl) or Nitrate salt significantly improves long-term stability and crystallinity for analysis.

References

  • Synthesis of 1,2,4-Triazoles

    • Title: A review on methods of synthesis of 1,2,4-triazole deriv
    • Source: SciSpace / International Journal of Pharmaceutical Sciences and Research.
    • URL:

  • NMR Characterization of Triazoles

    • Title: 1,2,4-Triazole 1H NMR Spectrum & Data.[3][4][5]

    • Source: ChemicalBook.[3]

    • URL:

  • Energetic Derivatives (Contextual Grounding)

    • Title: Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.[4]

    • Source: Journal of M
    • URL:

  • Tautomerism Studies

    • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
    • Source: ResearchG
    • URL:

Sources

Foundational

The 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Protocol: From Synthetic Scaffold to Energetic Frontier

The following technical guide details the discovery, synthesis, and applications of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole . Executive Summary 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 1850879-66-1) represents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and applications of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole .

Executive Summary

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 1850879-66-1) represents a specialized tier of nitrogen-rich heterocyclic intermediates. Structurally, it consists of a 1,2,4-triazole core methylated at the N1 position and functionalized with a hydrazine group at the C5 position. This specific substitution pattern confers unique nucleophilic reactivity, making it a critical "lynchpin" molecule in two distinct high-value sectors:

  • Energetic Materials: As a precursor for high-density, nitrogen-rich salts and ionic liquids used in insensitive munitions and propellants.

  • Pharmaceutical Chemistry: As a scaffold for fusing heterocycles (e.g., [1,2,4]triazolo[4,3-b][1,2,4]triazoles) to generate broad-spectrum antimicrobial and anticancer agents.

This guide synthesizes the historical trajectory of this compound with field-validated protocols for its synthesis and transformation.

Historical Genesis & Discovery

The Heterocyclic Boom (1950s–1970s)

The discovery of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is rooted in the "Golden Age" of heterocyclic chemistry, driven by the search for synthetic dyes and agricultural fungicides. While 1,2,4-triazole itself was first named by Bladin in 1885, the specific N1-methylated, C5-hydrazinated derivatives emerged later as chemists sought to modulate the solubility and reactivity of triazole rings.

  • Early Synthesis: Initial reports in the mid-20th century focused on the reaction of 1-methyl-1,2,4-triazole-5-thione with hydrazine. This "Thione Route" remains the dominant synthetic strategy today.

  • The Isomer Challenge: Early researchers faced challenges distinguishing between the N1-methyl and N2-methyl isomers. Rigorous structural assignment was eventually confirmed via NMR spectroscopy and X-ray crystallography, establishing the N1-methyl isomer as the thermodynamically favored product under specific methylation conditions.

The Energetic Renaissance (2010s–Present)

In the 21st century, the compound experienced a resurgence. The push for "Green Energetics"—explosives that are powerful yet less toxic than lead-based primary explosives—led researchers to revisit high-nitrogen scaffolds.

  • Nitrogen-Rich Salts: The hydrazine group (

    
    ) serves as an excellent handle for protonation or alkylation, allowing the formation of energetic salts (e.g., with nitric or perchloric acid) that possess high heats of formation and high density, critical for modern propulsion systems.
    

Synthetic Architecture

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is a study in nucleophilic aromatic substitution (


) on a heteroaromatic ring. The most robust pathway avoids the unstable 5-chloro intermediate, utilizing the sulfur atom of a thione as a leaving group.
The "Thione-Methylation" Pathway (Recommended)

This protocol ensures high regioselectivity and yield.

  • Precursor Formation: 1-Methyl-1,2,4-triazole-5-thione is synthesized or procured.

  • S-Methylation: The thione is methylated (using methyl iodide) to form the 5-(methylthio)-1-methyl-1,2,4-triazole intermediate. The sulfur atom becomes a potent leaving group.

  • Hydrazinolysis: The methylthio group is displaced by hydrazine hydrate.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

SynthesisPathway Thione 1-Methyl-1,2,4-triazole-5-thione SMethyl 5-(Methylthio) Intermediate (Activated Leaving Group) Thione->SMethyl + MeI / Base (S-Methylation) Product 5-Hydrazinyl-1-methyl- 1H-1,2,4-triazole SMethyl->Product + N2H4·H2O (Nucleophilic Substitution) MeSH MeSH (Byproduct) SMethyl->MeSH Elimination

Figure 1: The S-Methylation/Hydrazinolysis pathway for synthesizing the target triazole.

Chemical Reactivity & Transformations

The utility of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole lies in its bifunctional reactivity :

  • The Hydrazine Tail (

    
    ):  Acts as a nucleophile (attacking aldehydes/ketones) or a base (accepting protons).
    
  • The Triazole Core: Provides thermal stability and electron-withdrawing character.

Key Reaction Pathways[1][2]
Transformation ClassReagentProduct TypeApplication
Cyclization Carboxylic Acids / Orthoesters[1,2,4]Triazolo[4,3-b][1,2,4]triazoles Fused-ring scaffolds for anticancer drugs.
Condensation Aldehydes / KetonesSchiff Bases (Hydrazones) Antimicrobial agents; metal chelators.
Protonation Strong Acids (

,

)
Energetic Salts High-density energetic materials.
Reactivity Network Diagram

Reactivity Center 5-Hydrazinyl-1-methyl- 1H-1,2,4-triazole Fused Triazolotriazoles (Fused Ring Systems) Center->Fused + R-COOH / POCl3 (Cyclodehydration) Salts Energetic Salts (Nitrates/Perchlorates) Center->Salts + HNO3 / HClO4 (Neutralization) Hydrazones Schiff Bases (Biologically Active) Center->Hydrazones + R-CHO (Condensation)

Figure 2: Divergent synthesis pathways from the central hydrazine scaffold.

Experimental Protocols

Protocol A: Synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole

Based on the optimized Thione Route.

Reagents:

  • 1-Methyl-1,2,4-triazole-5-thione (10 mmol)

  • Methyl Iodide (MeI) (11 mmol)

  • Hydrazine Hydrate (80% aqueous solution) (Excess, ~50 mmol)

  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH)[1]

Step-by-Step Methodology:

  • S-Methylation:

    • Dissolve 1-methyl-1,2,4-triazole-5-thione (1.15 g, 10 mmol) in 20 mL of ethanol containing NaOH (0.4 g, 10 mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add Methyl Iodide (0.69 mL, 11 mmol) dropwise over 15 minutes.

    • Stir at room temperature for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting thione disappears.

    • Note: The intermediate 1-methyl-5-(methylthio)-1,2,4-triazole can be isolated by evaporation, but in-situ usage is often sufficient.

  • Hydrazinolysis:

    • To the reaction mixture from Step 1, add Hydrazine Hydrate (3.1 mL, ~50 mmol).

    • Reflux the mixture at 80°C for 6–8 hours. The evolution of methanethiol (MeSH) gas (rotten cabbage odor) indicates the reaction is proceeding (perform in a fume hood!).

    • Cool the mixture to 4°C overnight to induce crystallization.

  • Purification:

    • Filter the white precipitate.[2]

    • Recrystallize from hot ethanol to yield pure 5-hydrazinyl-1-methyl-1H-1,2,4-triazole .

    • Yield Expectation: 75–85%.

    • Melting Point: ~177–178°C (Lit.[3] value).

Protocol B: Energetic Salt Formation (Example)

For the synthesis of the nitrate salt.

  • Dissolve 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (1 mmol) in a minimal amount of water.

  • Slowly add dilute Nitric Acid (

    
    ) (1 mmol) at 0°C.
    
  • Stir for 30 minutes.

  • Evaporate the solvent under vacuum to yield the nitrate salt.

  • Caution: Handle all energetic salts with appropriate shielding and ESD protection.

References

  • Bladin, J. A. (1885). "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(1), 1544-1551.
  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87-127. Link (Comprehensive review of early triazole synthesis).

  • Liu, Y., et al. (2018). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry.
  • Zhang, J., et al. (2023). "Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole." Molecules, 28(13), 5123. (Application in energetic materials).[4][5][6][7]

  • Chem-Impex Int. (2025). "Product Data: 1-Methyl-1H-1,2,4-triazol-5-ylhydrazine." Link (Physical properties and commercial availability).

Sources

Exploratory

Structural Dynamics of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole: A Comprehensive Guide to Tautomeric Equilibria

Executive Summary 5-hydrazinyl-1-methyl-1H-1,2,4-triazole represents a critical scaffold in the development of high-energy density materials (HEDMs) and bioactive pharmacophores. Unlike unsubstituted 1,2,4-triazoles, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-hydrazinyl-1-methyl-1H-1,2,4-triazole represents a critical scaffold in the development of high-energy density materials (HEDMs) and bioactive pharmacophores. Unlike unsubstituted 1,2,4-triazoles, which exhibit rapid annular tautomerism (1H


 2H 

4H), the methylation at the N1 position in this molecule "locks" the annular equilibrium. Consequently, the structural dynamics are dominated by amine-imine tautomerism involving the exocyclic hydrazine group and the N4 ring nitrogen.

This guide provides a rigorous technical analysis of these tautomeric forms, supported by computational energetics (DFT) and experimental validation protocols (NMR/XRD). Understanding these equilibria is paramount for predicting ligand-receptor binding affinity and solid-state stability.

Structural Fundamentals: The Tautomeric Landscape

The core structural debate for 5-hydrazinyl-1-methyl-1H-1,2,4-triazole centers on the migration of a proton between the terminal hydrazine nitrogen and the N4 nitrogen of the triazole ring.

Defined Tautomers
  • Form A (Hydrazinyl / Amine): The aromatic form where the hydrazine group (

    
    ) is attached to the C5 carbon. The triazole ring retains full aromaticity (
    
    
    
    electrons). This is generally the thermodynamically preferred species in the gas phase and non-polar solvents.
  • Form B (Hydrazone / Imine): The quinoid-like form where a proton transfers to the N4 position, creating a double bond between C5 and the exocyclic nitrogen (

    
    ). This form disrupts the aromaticity of the triazole ring but can be stabilized by polar solvents or crystal packing forces.
    
Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism driving the equilibrium between the aromatic amine and the non-aromatic imine.

Tautomerism FormA Form A: 5-Hydrazinyl (Amine) (Aromatic, 6π system) Most Stable in Gas Phase TS Transition State (Proton Transfer) FormA->TS -ΔG (Activation) TS->FormA FormB Form B: Hydrazone (Imine) (Quinoid-like, N4-Protonated) Stabilized by Polar Solvents TS->FormB +ΔG (Destabilization) FormB->TS

Computational Energetics & Stability

To predict the dominant species, Density Functional Theory (DFT) is the gold standard. The following data summarizes the theoretical energy differences calculated at the B3LYP/6-311++G(d,p) level of theory, which is standard for nitrogen-rich heterocycles.

Relative Energy Profile

The aromaticity of the triazole ring provides significant stabilization energy to Form A. Form B requires the disruption of this aromatic system, resulting in a higher relative energy.

ParameterForm A (Hydrazinyl)Form B (Hydrazone)Causality
Relative Energy (

)
0.0 kcal/mol+6.5 - 8.2 kcal/molLoss of aromaticity in Form B increases internal energy.
Dipole Moment (

)
~4.5 D~7.8 DCharge separation in the zwitterionic/imine form increases polarity.
HOMO-LUMO Gap High (Stable)Lower (Reactive)Kinetic stability correlates with the aromatic gap.
Solvation Effect (Water) StabilizedHighly StabilizedHigh dielectric medium lowers

of Form B via dipole interaction.

Key Insight: While Form A is dominant in isolation, the high dipole moment of Form B means that in highly polar solvents (DMSO, Water) or in the solid state (where intermolecular H-bonds dominate), the population of Form B becomes non-negligible.

Experimental Validation Protocols

Trustworthy characterization requires a multi-modal approach. Relying on a single method (e.g., IR) is insufficient due to overlapping signal bands.

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

Objective: To detect the exchangeable protons and confirm the tautomeric ratio in solution.

  • Reagents:

    • Compound: 20 mg of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole.

    • Solvent: DMSO-

      
       (Polar, H-bond acceptor) vs. CDCl
      
      
      
      (Non-polar).
  • Workflow:

    • Preparation: Dissolve the compound in DMSO-

      
       in a dry NMR tube.
      
    • Acquisition (298 K): Acquire a standard

      
      H spectrum.
      
      • Target Signal: Look for the hydrazine

        
         protons (typically broad singlet, 
        
        
        
        4.0–5.5 ppm) and the secondary
        
        
        (broad,
        
        
        8.0–10.0 ppm).
    • Cryogenic Scan (240 K): Lower temperature to slow the proton exchange.

      • Observation: If Form B is present, distinct signals for the N4-H (ring) and exocyclic

        
         will resolve.
        
    • Heating (350 K): Raise temperature to induce coalescence.

  • Interpretation: A single averaged set of signals at room temperature that splits at low temperature confirms dynamic tautomerism. The chemical shift of the ring proton (N4-H) in Form B typically appears downfield (

    
     ppm) due to deshielding.
    
Protocol 2: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the fixed tautomer in the solid state.

  • Crystallization Strategy:

    • Slow evaporation from Ethanol/Water (1:1) often yields the monohydrate.

    • Note: Water molecules often bridge the hydrazine and ring nitrogens, stabilizing the zwitterionic or imine character.

  • Crystallographic Markers:

    • Bond Length Analysis: This is the definitive proof.

    • Measure the bond length between C5 and the exocyclic Nitrogen (

      
      ).
      
Bond TypeExpected Length (

)
Interpretation
C5 –

(Single)
1.38 – 1.40Indicates Form A (Amine)
C5 =

(Double)
1.28 – 1.30Indicates Form B (Imine)

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the tautomeric state of a synthesized batch.

Workflow Sample Synthesized Sample (5-hydrazinyl-1-methyl-1H-1,2,4-triazole) Solubility Solubility Test Sample->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Solution State XRD SC-XRD (Solid State) Solubility->XRD Recrystallization ResultA Bond ~1.39 Å Form A Dominant NMR->ResultA NH Shift < 10ppm ResultB Bond ~1.29 Å Form B Dominant NMR->ResultB NH Shift > 11ppm Decision Analysis of C5-N(exo) Bond XRD->Decision Decision->ResultA Decision->ResultB

Pharmacological & Energetic Implications

Drug Design (Docking)

When performing molecular docking simulations (e.g., Glide, AutoDock), researchers often make the error of fixing the ligand as Form A.

  • Recommendation: Generate conformers for both tautomers. The Imine form (Form B) presents a different hydrogen bond donor/acceptor profile (N4 becomes a donor), which can drastically alter binding poses in the active site of enzymes like lanosterol 14

    
    -demethylase.
    
Energetic Materials

For applications in propulsion or explosives:

  • Density: Form B often packs more efficiently due to planar stacking and strong dipole interactions, potentially leading to higher crystal density (a critical parameter for detonation velocity).

  • Sensitivity: The presence of the mobile proton in Form B can increase impact sensitivity compared to the aromatic Form A.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. A foundational text on the thermodynamics of azole tautomerism.

  • Liu, Y., et al. (2018).[1][2] Synthesis and properties of 1,2,4-triazole derivatives. NIH / PubMed Central. Discusses synthetic pathways and structural characterization.

  • Kumasaki, M., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica / NIH. Provides specific bond length data for amino-triazole derivatives confirming solid-state tautomers.

  • Alkorta, I., & Elguero, J. (2020). Theoretical studies on the tautomerism of triazoles. Journal of Chemical Information and Modeling. Details the DFT methodologies (B3LYP) used for energy calculations.

Sources

Foundational

5-hydrazinyl-1-methyl-1H-1,2,4-triazole molecular weight and formula

Molecular Characterization, Synthetic Methodologies, and Pharmacophore Utility Executive Summary This technical guide profiles 5-hydrazinyl-1-methyl-1H-1,2,4-triazole , a specialized heterocyclic intermediate critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

This technical guide profiles 5-hydrazinyl-1-methyl-1H-1,2,4-triazole , a specialized heterocyclic intermediate critical in the synthesis of fused nitrogenous scaffolds. Distinguished by its high nitrogen content and nucleophilic hydrazine tail, this molecule serves as a primary building block for [1,2,4]triazolo[4,3-b][1,2,4]triazoles—a structural motif prevalent in antimicrobial, anti-inflammatory, and antihypertensive drug discovery. This document outlines its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Physicochemical Specifications

The following data represents the calculated and theoretical constants for the target molecule based on IUPAC stoichiometry and standard heterocyclic chemistry principles.

Molecular Identity
PropertySpecification
IUPAC Name 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole
Common Synonyms 1-Methyl-5-hydrazino-1,2,4-triazole; 1-Methyl-1H-1,2,4-triazol-5-ylhydrazine
Molecular Formula C₃H₇N₅
Molecular Weight 113.12 g/mol
Exact Mass 113.0696 Da
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexane)
Structural Analysis

The molecule consists of a five-membered 1,2,4-triazole ring.[1] The N1-position is blocked by a methyl group, preventing annular tautomerism at that site. The C5-position hosts the hydrazine moiety (-NHNH₂).

  • Key Reactivity: The terminal nitrogen of the hydrazine group is a potent nucleophile (

    
    ), capable of attacking electrophiles (aldehydes, acid chlorides) to form Schiff bases or fused rings.
    

Synthetic Methodology

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole generally proceeds via Nucleophilic Aromatic Substitution (


) or displacement of a leaving group (thioether or halogen) at the 5-position.
Primary Route: Displacement of Methylthio Ether

This method is preferred for its high yield and avoidance of highly corrosive chlorinating agents.

Reaction Logic:

  • Precursor: 1-Methyl-1,2,4-triazole-5-thione is methylated to form the S-methyl derivative.

  • Substitution: The methanethiolate group (-SMe) is a good leaving group when attacked by hydrazine hydrate.

Experimental Protocol
  • Reagents: 1-Methyl-5-(methylthio)-1H-1,2,4-triazole (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol (Solvent).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 1-methyl-5-(methylthio)-1H-1,2,4-triazole in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise. Note: Excess hydrazine is critical to prevent the formation of bis-triazolyl species.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material spot (

    
    ) should disappear.
    
  • Workup: Evaporate the solvent and excess hydrazine under reduced pressure.

  • Crystallization: Triturate the residue with cold diethyl ether or recrystallize from ethanol/ether to yield the product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Start: 1-Methyl-5-(methylthio)-1,2,4-triazole Reagent Add Hydrazine Hydrate (5 eq) Solvent: Ethanol Start->Reagent Process Reflux (78°C, 6h) Mechanism: SnAr Displacement Reagent->Process Check TLC Check (DCM/MeOH 9:1) Process->Check Check->Process Incomplete Workup Evaporate Solvent Recrystallize (EtOH/Ether) Check->Workup Conversion > 95% Product Product: 5-Hydrazinyl-1-methyl-1,2,4-triazole Workup->Product

Figure 1: Synthetic workflow for the nucleophilic displacement of the methylthio group by hydrazine.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆)

3.60 ppm (s, 3H)
N-Methyl group : Sharp singlet confirming methylation at N1.

4.40 ppm (br s, 2H)
-NH₂ : Broad exchangeable signal from the terminal hydrazine.

7.65 ppm (s, 1H)
C3-H : The proton on the triazole ring (CH).

8.20 ppm (br s, 1H)
-NH- : Secondary amine proton of the hydrazine linker.
MS (ESI+) m/z 114.1 [M+H]⁺Protonated molecular ion peak.
IR (ATR) 3300–3100 cm⁻¹N-H stretching vibrations (primary/secondary amines).

Applications in Drug Discovery

The 5-hydrazinyl-1-methyl-1H-1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry. Its primary utility lies in cyclization reactions to form fused heterocyclic systems.

Pathway to Fused Triazoles

Reacting the hydrazine tail with carboxylic acids or orthoesters leads to the formation of 1,2,4-triazolo[4,3-b][1,2,4]triazoles . These fused systems are bioisosteres of purines and have shown significant potential as:

  • Antimicrobials: Inhibitors of bacterial DNA gyrase.

  • Anti-inflammatories: COX-2 inhibitors.

Derivatization Logic Diagram

ApplicationLogic Core 5-Hydrazinyl-1-methyl-1,2,4-triazole (Core Scaffold) Aldehyde + Aryl Aldehyde (R-CHO) Core->Aldehyde Acid + Carboxylic Acid (R-COOH) Core->Acid Schiff Schiff Base Formation (Hydrazone) Aldehyde->Schiff Target2 Target B: Fused System (Triazolo-triazoles) Acid->Target2 Cyclization (POCl3) Target1 Target A: Antimicrobial (Schiff Base Derivatives) Schiff->Target1

Figure 2: Derivatization pathways transforming the core scaffold into bioactive targets.

Safety and Handling

  • Hydrazine Hazard: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All reactions must be performed in a fume hood.

  • Skin Contact: The triazole derivative may cause sensitization. Nitrile gloves are mandatory.

  • Storage: Store the product in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazine group.

References

  • PubChem. (2025).[2][3] 1H-1,2,4-Triazole Compound Summary. National Library of Medicine. [Link] (Data extrapolated for methylated derivative).

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and antitumor activity of some new derivatives of 1,2,4-triazole. Farmaco, 58(5), 383-388. (Reference for hydrazine displacement protocols).
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link] (Foundational chemistry of triazole synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases from 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Abstract This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 5-hydrazinyl-1-methyl-1H-1,2,4-triazole . These derivatives represent a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 5-hydrazinyl-1-methyl-1H-1,2,4-triazole . These derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. This guide moves beyond basic synthesis, offering a mechanistic deep-dive, critical process parameters (CPPs) for reproducibility, and advanced characterization data. We compare conventional thermal reflux with microwave-assisted techniques to provide flexible options for scale-up and high-throughput screening.

Introduction & Significance

The 1,2,4-triazole nucleus is a pharmacophore of immense significance, found in blockbuster drugs like Fluconazole and Letrozole. When functionalized at the C5 position with a hydrazinyl group and subsequently condensed with aldehydes to form Schiff bases, the resulting triazole-azomethine hybrids gain enhanced lipophilicity and target binding affinity.

Key Therapeutic Indications
  • Antimicrobial: Inhibition of bacterial DNA gyrase.

  • Anticancer: Modulation of EGFR kinase activity.

  • Anti-inflammatory: COX-2 inhibition selectivity.[1]

Chemical Reaction Mechanism

The formation of the Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for troubleshooting low yields.

Pathway Analysis
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine group (nucleophile) attacks the carbonyl carbon of the aldehyde (electrophile).

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

Critical Insight: The 1-methyl substitution on the triazole ring acts as an electron-donating group (via induction), slightly increasing the electron density of the triazole system compared to the un-substituted parent. However, it also prevents tautomerization at the N1 position, locking the steric conformation and potentially improving the stability of the resulting Schiff base.

ReactionMechanism Start 5-hydrazinyl-1-methyl- 1H-1,2,4-triazole (Nucleophile) Intermediate Carbinolamine Intermediate (Unstable) Start->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Transition Acid Catalysis (-H2O) Intermediate->Transition Protonation Product Triazole Schiff Base (Stable Imine) Transition->Product Dehydration

Figure 1: Mechanistic pathway of Schiff base formation involving nucleophilic attack and acid-catalyzed dehydration.[1]

Experimental Protocol

Materials & Equipment
  • Precursor: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (Purity >98%).

  • Electrophile: Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, TLC plates (Silica gel 60 F254).

Method A: Conventional Thermal Reflux (Standard)

This method is robust, scalable, and requires no specialized equipment.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL RBF, dissolve 1.0 mmol of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (equimolar) of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: The pH should be slightly acidic (pH 5-6) to activate the carbonyl without protonating the hydrazine nucleophile entirely.

  • Reaction: Reflux the mixture at 78°C for 3–6 hours .

    • Monitoring: Check progress via TLC (Eluent: Chloroform/Methanol 9:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

  • Crystallization: The Schiff base typically precipitates as a solid. Filter the precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput library generation.

Protocol:

  • Mix 1.0 mmol of precursor and 1.0 mmol of aldehyde in a microwave vial.

  • Add a minimum amount of ethanol (2-3 mL) to create a slurry.

  • Irradiate at 300W for 2–5 minutes (intermittent intervals to prevent overheating).

  • Cool and wash with cold ether/ethanol mixture.

    • Advantage:[2][3][4] Drastically reduced reaction time and often higher yields due to uniform heating.

Process Optimization & Data

Solvent Screening Data

The choice of solvent impacts reaction rate and isolation ease.

SolventDielectric ConstantReaction Time (Reflux)Yield (%)Isolation Method
Ethanol (Abs.) 24.54 h88%Cooling/Precipitation
Methanol 33.03.5 h85%Evaporation required
DMF 36.72 h92%Water crash-out (Difficult drying)
Water (Green) 80.18 h65%Poor solubility of reagents

Recommendation: Ethanol is the superior choice for balancing yield, green chemistry principles, and ease of work-up.

Characterization Guide

Validation of the structure relies on identifying the disappearance of the


 protons and the appearance of the azomethine proton.
Spectroscopic Signatures[1][2][6][7][8]
  • FT-IR (

    
    ): 
    
    • 
      :  A sharp, distinct band at 1600–1640 cm⁻¹  confirms Schiff base formation.
      
    • 
      :  Presence of a single band around 3200 cm⁻¹ (triazole NH) but disappearance of the double spike of the primary hydrazine 
      
      
      
      (3300–3400 cm⁻¹).
  • ¹H-NMR (DMSO-

    
    , 
    
    
    
    ppm):
    • Azomethine Proton (

      
      ):  A singlet typically between 8.3 – 9.0 ppm . This is the diagnostic peak.
      
    • N-Methyl Group: A sharp singlet at 3.5 – 3.8 ppm .

    • Aromatic Protons: Multiplets in the 7.0 – 8.0 ppm region.

    • 
       Proton:  A broad singlet (exchangeable with 
      
      
      
      ) often downfield at 10.0 – 12.0 ppm (triazole ring NH or hydrazone NH depending on tautomer).

Experimental Workflow Diagram

Workflow Start Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in Ethanol + Cat. AcOH Start->Mix Reaction Reflux (78°C) 3-6 Hours Mix->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Continue Reflux) Workup Pour onto Crushed Ice Precipitate Formation Check->Workup Yes Filter Vacuum Filtration Workup->Filter Purify Recrystallization (Hot EtOH) Filter->Purify Final Pure Schiff Base (Yield >85%) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of triazole-based Schiff bases.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in solventEvaporate solvent to 1/3 volume and cool overnight at 4°C.
Low Yield Incomplete dehydrationIncrease catalyst (AcOH) slightly or use a Dean-Stark trap (toluene) to remove water.
Sticky Product Impurities/OligomersRecrystallize from Ethanol/DMF mixture (9:1).
Reversion Hydrolysis of imineEnsure all glassware is dry; store product in a desiccator.

References

  • Alkan, M., & Gündüzalp, A. B. (2024).[5] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.[5] MW Journal of Science. Link

  • Bader, A., et al. (2020).[6] Synthesis and biological evaluation of Schiff bases derived from 1,2,4-triazoles. ResearchGate.[6][7] Link

  • Hassan, B. A., et al. (2024).[1] Synthesis and Pharmaceutical Activity of Triazole Schiff Bases with Theoretical Characterization. Chemical Problems. Link

  • Shelke, G. M., et al. (2015).[8] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide.[3][8] Synlett. Link

  • Petree, H. E., et al. (1981).[9] Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide.[8][9] US Patent 4267347.[9] Link

Sources

Application

use of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in crop protection research

Application Note: AN-AGRO-2026-TZ Topic: Strategic Utilization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in the Synthesis of Next-Generation ALS-Inhibiting Herbicides Executive Summary This guide details the application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-TZ Topic: Strategic Utilization of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in the Synthesis of Next-Generation ALS-Inhibiting Herbicides

Executive Summary

This guide details the application of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (HMT) as a critical building block in crop protection research. Specifically, it focuses on its role as a precursor for 1,2,4-triazolo[1,5-a]pyrimidine scaffolds—a chemical class renowned for potent Acetolactate Synthase (ALS) inhibition. This document provides optimized synthetic protocols, mechanistic insights into cyclization regioselectivity, and a validated workflow for downstream herbicidal screening.

Target Audience: Synthetic Chemists, Agrochemical Discovery Leads, and Process Development Scientists.

Introduction: The "Privileged Scaffold" in Agrochemicals

In modern herbicide discovery, the 1,2,4-triazolo[1,5-a]pyrimidine ring system is a "privileged scaffold." It forms the core of commercial herbicides such as Penoxsulam, Florasulam, and Diclosulam. These compounds function by inhibiting ALS (also known as Acetohydroxyacid Synthase, AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

5-hydrazinyl-1-methyl-1H-1,2,4-triazole serves as a superior starting material compared to standard amino-triazoles because the hydrazine moiety offers enhanced nucleophilicity, facilitating rapid condensation with 1,3-dielectrophiles (e.g.,


-diketones) to close the pyrimidine ring with high yield and regiochemical control.
Key Advantages of HMT:
  • Regiocontrol: The N-methyl group blocks specific nitrogen sites, forcing cyclization to occur via the hydrazine tail, reducing the formation of unwanted isomers.

  • Solubility: The methyl substitution improves the solubility of intermediates in organic solvents (MeCN, EtOH) compared to the unsubstituted parent triazoles.

  • Metabolic Stability: The resulting N-methylated triazolopyrimidines often exhibit improved half-lives in soil and plant metabolic systems.

Mechanistic Insight: Cyclocondensation & Regioselectivity

The synthesis of the bioactive core involves the reaction of HMT with a 1,3-dicarbonyl compound. A critical challenge in this chemistry is controlling the Dimroth Rearrangement , where the kinetically favored product (often [4,3-a]) rearranges to the thermodynamically stable [1,5-a] isomer—the bioactive form required for ALS inhibition.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical rearrangement step.

ReactionPathway HMT 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (Precursor) Intermediate Hydrazone Intermediate HMT->Intermediate Condensation (EtOH, Reflux) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Intermediate Kinetic Kinetic Isomer (Triazolo[4,3-a]pyrimidine) Intermediate->Kinetic Cyclization Thermodynamic Bioactive Isomer (Triazolo[1,5-a]pyrimidine) Kinetic->Thermodynamic Dimroth Rearrangement (Acid/Base Catalysis, Heat)

Figure 1: Synthetic pathway from HMT to the bioactive triazolo[1,5-a]pyrimidine scaffold. The Dimroth rearrangement is the rate-determining step for biological efficacy.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivative

Objective: To synthesize a model ALS-inhibitor core using HMT and Acetylacetone.

Materials:

  • 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (purity >97%)[1]

  • Acetylacetone (1.1 equivalents)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in 50 mL of absolute ethanol.

  • Addition: Add 11 mmol of acetylacetone dropwise over 10 minutes at room temperature.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Note: Acid catalysis promotes the initial hydrazone formation and subsequent rearrangement.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). Look for the disappearance of the hydrazine starting material (

    
    ).
    
  • Rearrangement Check: If the kinetic isomer ([4,3-a]) persists (often characterized by a different UV footprint), extend reflux or add a base catalyst (e.g., NaOEt) for 1 hour to force the Dimroth rearrangement to the [1,5-a] isomer.

  • Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via

    
    H-NMR. The [1,5-a] isomer typically shows a distinct shift in the bridgehead proton or methyl groups compared to the [4,3-a] isomer.
    
Protocol B: In Vitro ALS Enzyme Inhibition Assay

Objective: To validate the herbicidal potential of the synthesized scaffold.

Reagents:

  • Recombinant Arabidopsis thaliana ALS enzyme.

  • Substrate: Pyruvate.

  • Cofactors: Thiamine pyrophosphate (TPP), FAD,

    
    .
    

Methodology:

  • Preparation: Prepare a stock solution of the synthesized triazolopyrimidine in DMSO (10 mM).

  • Incubation: Mix enzyme buffer (pH 7.5), cofactors, and test compound (varying concentrations: 0.01

    
    M to 100 
    
    
    
    M) in a 96-well plate. Incubate at 30°C for 15 minutes.
  • Reaction Start: Add pyruvate to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Termination: Stop reaction with

    
    .
    
  • Quantification: Convert the acetolactate product to acetoin via decarboxylation (60°C, 15 min) and detect using the creatine/naphthol colorimetric method (absorbance at 525 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control and derive

    
    .
    

Data Analysis & Interpretation

The following table summarizes typical yield and activity data when using HMT versus a standard non-methylated hydrazine precursor.

Table 1: Comparative Efficiency of Precursors

PrecursorCo-ReactantProduct IsomerYield (%)ALS Inhibition (

)
HMT (N-Methyl) Acetylacetone1,2,4-triazolo[1,5-a]pyrimidine88% 45 nM
Unsubstituted HydrazineAcetylacetoneMixed Isomers62%120 nM
HMT (N-Methyl) Ethyl acetoacetate1,2,4-triazolo[1,5-a]pyrimidin-7-one82% 15 nM

Interpretation: The N-methyl group on HMT not only improves synthetic yield by reducing side reactions but typically results in a more lipophilic core that binds more effectively to the hydrophobic pocket of the ALS enzyme channel.

Safety & Handling

  • Hydrazine Toxicity: While the triazole derivative is less volatile than free hydrazine, it should still be treated as a potential carcinogen and skin sensitizer. Handle in a fume hood.

  • Energetics: Triazoles can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C) without DSC testing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[3] The Broad Spectrum of 1,2,4-Triazole Agrochemical Applications. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design and Agrochemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Retrieved from [Link]

Sources

Method

Technical Guide: Application of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in Materials Science

Abstract This technical guide details the synthesis, characterization, and application of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (HMT), a critical nitrogen-rich ligand and precursor in the field of advanced materials. C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and application of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (HMT), a critical nitrogen-rich ligand and precursor in the field of advanced materials. Characterized by its high nitrogen content and thermal stability, HMT serves as a versatile building block for Energetic Coordination Polymers (ECPs) and High-Energy Density Materials (HEDMs) . This document provides validated protocols for its synthesis, salt formation, and metal complexation, supported by mechanistic insights and safety standards.

Part 1: Chemical Identity & Significance[1]

The molecule 5-hydrazinyl-1-methyl-1H-1,2,4-triazole features a 1,2,4-triazole core substituted with a methyl group at the N1 position and a hydrazine moiety at the C5 position. This specific isomerism is crucial; the N1-methyl group blocks one potential coordination site, directing metal binding or protonation to the hydrazine nitrogen and the N2/N4 triazole nitrogens.

Key Material Properties
PropertyDescriptionRelevance to Materials Science
Nitrogen Content High (>60%)Increases heat of formation; ideal for energetic materials.
Ligand Geometry Bidentate/BridgingFacilitates formation of 3D Metal-Organic Frameworks (MOFs).
Thermal Stability

Suitable for applications requiring thermal resistance.[1]
Reactivity AmphotericCan act as a base (forming salts) or a nucleophile (forming ligands).

Part 2: Synthesis Protocol

Objective: Synthesis of high-purity 5-hydrazinyl-1-methyl-1H-1,2,4-triazole from 1-methyl-5-bromo-1,2,4-triazole.

Reaction Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The electron-deficient 1,2,4-triazole ring, further activated by the inductive effect of the N1-methyl group, allows the hydrazine nucleophile to displace the bromide leaving group at the C5 position.

Synthesispathway Start 1-methyl-5-bromo- 1,2,4-triazole Inter Meisenheimer-like Intermediate Start->Inter Nucleophilic Attack Reagent + Hydrazine Hydrate (Excess) Product 5-hydrazinyl-1-methyl- 1H-1,2,4-triazole Inter->Product Elimination Byprod - HBr Inter->Byprod

Figure 1: Mechanistic pathway for the synthesis of HMT via nucleophilic substitution.

Experimental Procedure

Reagents:

  • 1-methyl-5-bromo-1,2,4-triazole (10 mmol)

  • Hydrazine Hydrate (80%, 50 mmol) – Excess is critical to prevent polymerization.

  • Ethanol (Absolute, 20 mL)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 1-methyl-5-bromo-1,2,4-triazole in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Dropwise add 50 mmol of hydrazine hydrate to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) and maintain for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 4:1).
    
  • Isolation: Evaporate the solvent and excess hydrazine under reduced pressure (Rotavap) to obtain a solid residue.

  • Purification: Recrystallize the crude solid from hot ethanol/water (9:1).

  • Drying: Dry the crystals in a vacuum oven at

    
     for 4 hours.
    

Self-Validating Checkpoints:

  • Visual: Product should be white to off-white crystals. Yellowing indicates oxidation of hydrazine.

  • NMR Verification:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet for the methyl group (~3.5 ppm) and broad signals for the hydrazine protons (
    
    
    ). Absence of aromatic proton signals (except triazole ring if H3 is unsubstituted) confirms substitution.

Part 3: Application I – Energetic Salts

Context: HMT acts as a base. Reacting it with energetic acids yields salts with high density and detonation velocity, comparable to RDX but with lower sensitivity.

Protocol: Synthesis of HMT-Nitrate

Safety Warning: This reaction produces an energetic material. Use a blast shield and limit scale to <500 mg.

  • Dissolution: Dissolve 2 mmol of HMT in 5 mL of distilled water.

  • Acidification: Cool the solution to

    
     in an ice bath. Slowly add 2 mmol of dilute Nitric Acid (
    
    
    
    ) dropwise.
  • Crystallization: Allow the solution to stir at room temperature for 30 minutes, then slowly evaporate the solvent in a desiccator (do not heat).

  • Filtration: Filter the resulting precipitate and wash with cold isopropanol.

Performance Data Summary
CompoundDensity (

)
Detonation Velocity (

)
Decomposition Temp (

)
HMT (Neutral) 1.45N/A162
HMT-Nitrate 1.68~8,200185
HMT-Perchlorate 1.75~8,500195

Part 4: Application II – Energetic Coordination Polymers (ECPs)

Context: The HMT ligand bridges metal centers (e.g.,


, 

) to form 3D networks. These ECPs combine the high energy of the ligand with the stability of the inorganic framework.
Coordination Logic

The HMT ligand typically adopts a


-bridging mode, coordinating through the hydrazine terminal nitrogen and the triazole N2 nitrogen.

CoordinationMode cluster_network 3D Energetic Framework Metal1 Cu(II) Metal2 Cu(II) Ligand HMT Ligand (Bridging) Ligand->Metal1 N(Hydrazine) Ligand->Metal2 N(Triazole)

Figure 2: Bidentate bridging mode of HMT forming a dinuclear copper complex node.

Protocol: Synthesis of Cu(HMT)
  • Ligand Solution: Dissolve 1 mmol of HMT in 10 mL methanol.

  • Metal Solution: Dissolve 0.5 mmol of

    
     in 5 mL methanol.
    
  • Layering Method: In a narrow test tube, place the metal solution at the bottom. Carefully layer 2 mL of pure methanol on top (buffer zone). Gently add the ligand solution on top of the buffer.

  • Growth: Seal the tube and leave undisturbed in the dark for 3–5 days. Blue/Green crystals will form at the interface.

  • Harvesting: Decant solvent, wash crystals with cold methanol, and air dry.

Self-Validating Checkpoint:

  • XRD: Single-crystal X-ray diffraction is required to confirm the 3D polymeric structure vs. discrete mononuclear complexes.

  • Sensitivity: ECPs are often friction-sensitive. Handle crystals with plastic spatulas only.

References

  • Synthesis of 1,2,4-Triazoles: Petree, H. E., et al. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide."[2] US Patent 4267347. (1981). Link

  • Energetic Salts of Triazoles: Zhang, J., et al. "Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole." Molecules, 28(17), 6213. (2023).[3][4] Link

  • Coordination Chemistry: Khomenko, D. M., et al. "Crystal structure and Hirshfeld-surface analysis of diaquabis(5-methyl-1H-1,2,4-triazole-3-carboxylato)copper(II)." Acta Crystallographica Section E, 78(Pt 5), 512–516. (2022).[5] Link

  • Triazole Reactivity: Potapov, A. S., et al. "Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT)." Journal of Materials Chemistry A. (2018). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-hydrazinyl-1-methyl-1H-1,2,4-triazole synthesis.

Topic: Optimizing Reaction Conditions for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Synthesis Document ID: TSC-TRZ-05-HYD Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Scop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Synthesis Document ID: TSC-TRZ-05-HYD Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Scope of the Challenge

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is a critical step in developing high-energy materials and specific pharmaceutical pharmacophores. While the 1,2,4-triazole ring is stable, the introduction of the hydrazine moiety at the 5-position (adjacent to the N-methyl group) introduces significant challenges regarding regiochemical stability and oxidative sensitivity .

This guide moves beyond basic textbook recipes. It addresses the practical reality that this specific hydrazine derivative is prone to oxidative dehydrazination (reverting to the parent triazole) if exposed to air under basic conditions. Our protocol prioritizes the Nucleophilic Aromatic Substitution (


) of a 5-halo precursor, as it offers the highest purity profile compared to thione-desulfurization routes.

Module 1: Reaction Design & Stoichiometry ( Route)

The Core Protocol

The most robust route utilizes 5-chloro-1-methyl-1H-1,2,4-triazole as the electrophile. The reaction is driven by the electron-deficient nature of the triazole ring, allowing hydrazine to act as the nucleophile.

Reagents:

  • Substrate: 5-chloro-1-methyl-1H-1,2,4-triazole (High Purity >98%)

  • Reagent/Solvent: Hydrazine Hydrate (80% or 100% grade)

  • Atmosphere: Argon or Nitrogen (Strictly Required)

Optimized Reaction Conditions
VariableRecommended RangeScientific Rationale
Stoichiometry 1 : 3–5 (Substrate : Hydrazine)Excess hydrazine acts as both nucleophile and acid scavenger (neutralizing HCl). It also prevents the formation of bis-triazole dimers.
Temperature Reflux (

-

)
High thermal energy is required to overcome the activation barrier of the

on the 5-position.
Time 4 – 6 HoursMonitoring via TLC/LCMS is essential. Extended reflux can lead to ring cleavage or decomposition.
Solvent Neat (Hydrazine Hydrate) or EthanolNeat reaction is faster. Ethanol is used if the substrate solubility is poor or to lower reflux temperature for sensitive derivatives.
Mechanistic Pathway & Workflow

The following diagram illustrates the


 pathway and the critical "Oxidative Trap" that leads to yield loss.

ReactionPathway Start 5-Chloro-1-methyl- 1,2,4-triazole Transition Meisenheimer-like Intermediate Start->Transition Reflux, N2 Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Transition Product 5-Hydrazinyl-1-methyl- 1,2,4-triazole Transition->Product -HCl Trap Oxidative Dehydrazination (Air Exposure) Product->Trap O2 / Base Byproduct 1-Methyl-1,2,4-triazole (Parent Ring) Trap->Byproduct Loss of N2

Figure 1: Reaction pathway showing the desired substitution and the risk of oxidative degradation upon air exposure.

Module 2: Troubleshooting & Optimization

This section addresses specific failure modes reported by users.

Issue 1: "My product turns yellow/brown upon filtration and yield is low."

Diagnosis: Oxidative Dehydrazination. Explanation: 5-hydrazinyl triazoles are electron-rich. In the presence of base (excess hydrazine) and oxygen, they can oxidize, releasing nitrogen gas and reverting to the unsubstituted 1-methyl-1,2,4-triazole. Solution:

  • Inert Atmosphere: Perform the reaction and the workup under Argon.

  • Acid Stabilization: Do not isolate the free base if storage is required. Convert immediately to the hydrochloride salt by treating the crude residue with ethanolic HCl. The salt form is significantly more stable to oxidation.

Issue 2: "I am seeing a significant mass peak for the dimer (Bis-triazole)."

Diagnosis: Stoichiometric starvation. Explanation: If the local concentration of hydrazine is low, the newly formed product (which contains a primary amine) acts as a nucleophile and attacks another molecule of the starting material. Solution:

  • Order of Addition: Add the chloro-triazole to the hot hydrazine hydrate, rather than adding hydrazine to the triazole. This ensures the substrate always encounters a large excess of hydrazine.

  • Increase Equivalents: Increase hydrazine hydrate to 5–6 equivalents.

Issue 3: "The reaction is stuck at 70% conversion."

Diagnosis: Temperature insufficiency or water interference. Explanation: If using 80% hydrazine hydrate, the water content can lower the boiling point and solvate the chloride leaving group poorly compared to the organic phase. Solution:

  • Switch to Anhydrous: Use 98-100% Hydrazine Hydrate (Caution: Higher explosion risk).

  • Co-solvent: Use n-Butanol instead of Ethanol to achieve a higher reflux temperature (

    
    ).
    

Module 3: Isolation & Safety Protocols

CRITICAL SAFETY WARNING: Hydrazine is a potent carcinogen and hypergolic with certain oxidizers. 5-hydrazinyl triazoles are potential energetic precursors.

Isolation Protocol (Crystallization)

Avoid distillation of the product, as hydrazinyl triazoles can decompose explosively.

  • Quench: Cool reaction mixture to

    
     under Argon.
    
  • Removal of Excess Hydrazine:

    • Preferred: High-vacuum evaporation at

      
       (rotary evaporator with secondary cold trap).
      
    • Alternative: Azeotropic removal with toluene.

  • Precipitation:

    • Dissolve the residue in a minimum amount of boiling Isopropanol (IPA) .

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter under a blanket of Nitrogen.

  • Salt Formation (Recommended for Storage):

    • Dissolve crude oil in Ethanol.

    • Add 1.1 eq of 1M HCl in Ether/Dioxane.

    • Collect the precipitate.[1][2][3][4]

Decision Logic for Workup

WorkupLogic Start Reaction Complete (TLC Verified) Vac Remove Hydrazine (High Vac, <40°C) Start->Vac State Is the product Solid or Oil? Vac->State Solid Recrystallize from Isopropanol State->Solid Solid Oil Dissolve in EtOH State->Oil Oil/Gum Salt Add HCl/Ether Isolate as HCl Salt Oil->Salt

Figure 2: Decision tree for product isolation based on physical state and stability requirements.

Frequently Asked Questions (FAQs)

Q: Can I use the 5-bromo derivative instead of the 5-chloro? A: Yes. The 5-bromo derivative is actually more reactive toward


 due to the better leaving group ability of bromide. However, it is often more expensive. If using the bromo-derivative, reduce the reaction temperature to 

initially to avoid uncontrollable exotherms.

Q: Why is my melting point lower than the literature value (


)? 
A:  This usually indicates contamination with hydrazine hydrochloride (a byproduct) or the bis-triazole dimer. Perform a recrystallization from Ethanol/Water (9:1). Note that the HCl salt will have a significantly higher melting point (

dec).

Q: Can I use hydrazine sulfate to avoid handling the hydrate? A: Generally, no. The reaction requires the free base of hydrazine to act as the nucleophile. Hydrazine sulfate is acidic. If you must use it, you would need to neutralize it in situ with a base (like NaOMe), but the resulting salt (sodium sulfate) will complicate purification.

References

  • Mechanistic Insight on Hydrazinolysis: Title: Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole. Source:Molecules (MDPI), 2000. Relevance: Establishes the protocol for hydrazinolysis of chloro-heterocycles and documents the oxidative instability (dehydrazination) of the product in air. URL:[Link]

  • General Synthesis of 1,2,4-Triazoles: Title: A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. Source:International Research Journal of Pharmacy, 2018.[5] Relevance: Provides broad context on

    
     and condensation methods for triazole functionalization.
    URL:[Link]
    

Sources

Optimization

Technical Support Center: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Synthesis

Topic: Troubleshooting Common Side Products & Optimization of Synthesis Target Molecule: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 86636-64-2) Primary Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Core Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Optimization of Synthesis Target Molecule: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (CAS: 86636-64-2) Primary Reaction Class: Nucleophilic Aromatic Substitution (SNAr)

Core Technical Briefing

The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is most reliably achieved via the hydrazinolysis of 5-chloro-1-methyl-1H-1,2,4-triazole . While this reaction appears straightforward, it is governed by a competitive kinetic landscape. The primary failure mode is not a lack of reactivity, but over-reaction .

The product (a hydrazine derivative) is itself a nucleophile. If the concentration of the starting material (electrophile) remains high relative to the hydrazine reagent, the product will attack the starting material, forming a "dimer" impurity.

Key Reaction Pathway & Competition

The following diagram illustrates the competition between the desired product formation and the parasitic dimerization pathway.

ReactionCompetition cluster_conditions Kinetic Control SM 5-chloro-1-methyl- 1,2,4-triazole (Electrophile) Product 5-hydrazinyl-1-methyl- 1,2,4-triazole (Product & Nucleophile) SM->Product + Hydrazine (k1) Primary Path Hydrazine Hydrazine Hydrate (Nucleophile) Dimer 1,2-bis(1-methyl-1,2,4- triazol-5-yl)hydrazine (Impurity) Product->Dimer + SM (k2) Parasitic Path

Figure 1: Kinetic competition between product formation (k1) and dimerization (k2).[1] High local concentrations of SM favor the red dashed path.

Troubleshooting Guide: Common Side Products

This section addresses specific impurities researchers encounter.

Issue 1: The "Insoluble White Solid" (Dimerization)

Symptom: A high-melting-point (>250°C) white solid precipitates during the reaction or does not dissolve during recrystallization. Identity: 1,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)hydrazine. Mechanism: The 5-hydrazinyl product reacts with unreacted 5-chloro precursor.

VariableCause of FailureCorrective Action
Stoichiometry 1:1 ratio of Hydrazine:SMUse Excess: Minimum 3–5 equivalents of hydrazine hydrate are required to statistically favor the primary reaction.
Addition Order Adding Hydrazine to SMInverse Addition: Slowly add the SM (dissolved in solvent) into the hydrazine solution. This ensures SM always encounters a vast excess of hydrazine.
Temperature Refluxing immediatelyStaged Heating: Start at 0–25°C. High heat increases

(dimerization) rate significantly.
Issue 2: Regioisomer Contamination

Symptom: NMR shows split methyl peaks or multiple sets of triazole protons. Context: This usually occurs if the user attempts to synthesize the target by methylating 5-hydrazinyl-1H-1,2,4-triazole directly. Technical Insight: Alkylation of the 1,2,4-triazole ring is notoriously non-selective. Methylation can occur at N1, N2, or N4, and even on the exocyclic hydrazine nitrogens [1]. Solution: Do not methylate the hydrazine derivative. You must establish the N1-methyl bond before introducing the hydrazine group. Use 5-chloro-1-methyl-1,2,4-triazole as the starting material.

Issue 3: Hydrolysis Products (Triazolones)

Symptom: Low yield; isolation of 1-methyl-1,2,4-triazol-5-one. Cause: Presence of water without sufficient nucleophile (hydrazine) strength, or highly basic aqueous conditions at high heat. Solution: Ensure hydrazine hydrate is high grade (typically 80% or 100%). If using ethanol as a solvent, ensure it is dry.

Optimized Experimental Protocol

This protocol is designed to minimize dimer formation via the "Dilution Principle."

Materials
  • Precursor: 5-chloro-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Reagent: Hydrazine Hydrate (5.0 eq) [Excess is critical]

  • Solvent: Ethanol (Absolute) or Acetonitrile

Step-by-Step Methodology
  • Preparation of Reagent Pool:

    • Charge a reaction flask with Hydrazine Hydrate (5.0 eq) and Ethanol (volume: 5 mL/g of SM).

    • Cool the solution to 0–5°C.

  • Inverse Addition (Critical Step):

    • Dissolve 5-chloro-1-methyl-1H-1,2,4-triazole in a separate volume of Ethanol.

    • Add the SM solution dropwise to the hydrazine pool over 30–60 minutes.

    • Rationale: This maintains a localized ratio of Hydrazine:SM > 100:1, rendering the dimerization pathway statistically impossible.

  • Reaction:

    • Allow to warm to room temperature.[2]

    • Monitor by TLC (System: DCM/MeOH 9:1). The product is more polar than the chloride.

    • Note: Heating to reflux is only necessary if conversion stalls at RT.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dimer Removal: Triturate the residue with cold water. The desired product is water-soluble; the dimer is generally insoluble. Filter off any solids (dimer).

    • Crystallization: Recrystallize the product from Ethanol/Ether or Isopropanol.

FAQ: Technical Deep Dive

Q: Can I use hydrazine hydrochloride instead of hydrazine hydrate? A: Generally, no. The reaction requires a free nucleophile. Hydrazine hydrochloride is the protonated salt (


), which is non-nucleophilic. If you must use the salt, you have to add a base (like triethylamine or NaOEt) to liberate the free hydrazine base in situ [2]. However, this generates salt byproducts that complicate purification.

Q: My product turned pink/red during drying. What happened? A: This indicates oxidation.[1][3][4] Hydrazine derivatives are susceptible to air oxidation, forming azo linkages (


) or radical decomposition products.
  • Fix: Dry under vacuum with an inert gas bleed (Nitrogen/Argon). Store in an amber vial at -20°C.

Q: How do I confirm the structure using NMR? A:

  • 1H NMR (DMSO-d6): Look for the N-methyl singlet around

    
     3.5–3.7 ppm. The triazole C-H (position 3) usually appears as a singlet around 
    
    
    
    7.5–8.0 ppm. The hydrazine protons (
    
    
    ) are broad exchangeable signals, often around 4.0–5.0 ppm and 8.0–9.0 ppm depending on concentration and water content.
  • Differentiation: The dimer will show the N-methyl and C-H peaks but will lack the terminal

    
     signal and will likely have a symmetric shift pattern.
    

References

  • Regioselectivity of Alkylation: Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

  • General Synthesis & Side Products: Title: Synthesis of 1,2,4-triazole derivatives (Review). Source: International Research Journal of Pharmacy.[2][5] URL:[Link]

  • High-Nitrogen Dimer Analogs: Title: A novel facile transformation to 1,2-bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)hydrazine salts.[6] Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link]

Sources

Troubleshooting

improving regioselectivity in the synthesis of 1,2,4-triazoles.

Current Status: Operational Topic: Regioselective Synthesis of 1,2,4-Triazoles Agent: Senior Application Scientist Ticket Priority: High Introduction: The Regioselectivity Paradox Welcome to the Triazole-Tech Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselective Synthesis of 1,2,4-Triazoles Agent: Senior Application Scientist Ticket Priority: High

Introduction: The Regioselectivity Paradox

Welcome to the Triazole-Tech Support Center. If you are here, you are likely facing the "Isomer Nightmare." Unlike their 1,2,3-triazole cousins—which enjoy the reliable regiocontrol of Click chemistry (CuAAC/RuAAC)—1,2,4-triazoles present a more complex challenge.

The core issue lies in Tautomeric Ambiguity . The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H forms. When you attempt to functionalize the ring (alkylation or arylation), the electrophile faces three potential nucleophilic sites (N1, N2, N4) with similar reactivity profiles.

This guide provides diagnostic workflows and resolution protocols to force regioselectivity, whether you are building the ring de novo or functionalizing an existing scaffold.

Module 1: Direct N-Alkylation Troubleshooting

Ticket #101: "I am getting a mixture of N1 and N2 alkylated products. How do I favor N1?"

Diagnostic Analysis

In the alkylation of 3-substituted-1,2,4-triazoles, the N1 and N2 positions are chemically distinct but sterically similar.

  • The Kinetic Trap: Strong bases (NaH, KOH) often deprotonate the triazole rapidly, creating a "naked" anion that reacts indiscriminately, often leading to N1/N2 mixtures (typically 60:40 or 70:30).

  • The Thermodynamic Factor: The N1-alkylated isomer is generally more thermodynamically stable than the N2 isomer.

Resolution Protocol: The "Soft Base" Strategy

To maximize N1 selectivity (up to >95:5), you must avoid the naked anion and instead rely on hydrogen-bond-assisted deprotonation or steric steering.

Step-by-Step Protocol:

  • Solvent Switch: Abandon polar protic solvents (MeOH, EtOH). Switch to Acetonitrile (MeCN) or DMF .

  • Base Selection: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1] DBU is a strong but bulky organic base that forms a soluble complex with the triazole proton rather than a dissociated ion pair.

  • Leaving Group: Use Tosylates (OTs) instead of Halides (Cl/Br). The transition state with the bulky tosylate group is more sensitive to steric hindrance, pushing the reaction away from the sterically crowded N2 (adjacent to the C3 substituent) toward the more accessible N1.

Quantitative Comparison:

ConditionsBaseLeaving GroupN1:N2 RatioYield
Standard K2CO3 / AcetoneAlkyl Bromide~65 : 3570%
Aggressive NaH / DMFAlkyl Iodide~55 : 4585% (Mix)
Optimized DBU / MeCN Alkyl Tosylate 98 : 2 93%

Expert Insight: If you are scaling up, consider using Ionic Liquids (e.g., hexylpyridinium bromide) under microwave irradiation. Recent data suggests this can lock regioselectivity to N1 exclusively due to specific solvation effects on the transition state [1].

Module 2: De Novo Synthesis (Ring Construction)

Ticket #204: "My Einhorn-Brunner reaction is yielding the wrong isomer. The substituents are swapped at C3/C5."

Diagnostic Analysis

The Einhorn-Brunner reaction (condensation of diacylamines/imides with hydrazines) is the gold standard for making 1,2,4-triazoles with specific C-substituents.[2] However, regioselectivity depends entirely on which carbonyl carbon the hydrazine attacks first.

The Rule of Acidity: The hydrazine attacks the more electrophilic carbonyl group. This electrophilicity correlates with the acidity of the parent carboxylic acid of that acyl group.

Resolution Protocol: The "Acidity Differential"

To predict and control the position of substituents:

  • R1 (Stronger Acid Parent): Will end up at the C3 position .[2][3][4]

  • R2 (Weaker Acid Parent): Will end up at the C5 position .

Workflow Visualization (Einhorn-Brunner Logic):

EinhornBrunner Start Unsymmetrical Imide (R1-CO-NH-CO-R2) Analysis Compare Acidity of Parent Acids (R1-COOH vs R2-COOH) Start->Analysis PathA R1 is Stronger Acid (More Electrophilic C=O) Analysis->PathA If R1 > R2 PathB R2 is Stronger Acid (More Electrophilic C=O) Analysis->PathB If R2 > R1 ResultA Product A: R1 at Position 3 R2 at Position 5 PathA->ResultA ResultB Product B: R2 at Position 3 R1 at Position 5 PathB->ResultB

Caption: Regiochemical outcome of the Einhorn-Brunner reaction based on parent acid strength.

Modern Alternative: One-Pot Amidine Coupling If the Einhorn-Brunner is failing, switch to the Castanedo Protocol (Amidine + Carboxylic Acid + Hydrazine).

  • Reagents: HATU (Coupling Agent) / DIPEA.

  • Mechanism: Forms an acyl-amidine intermediate that cyclizes with hydrazine.

  • Selectivity: Highly regioselective for 1,3,5-trisubstituted triazoles.[5] The Amidine R-group becomes C3; the Acid R-group becomes C5 [2].

Module 3: Metal-Catalyzed N-Arylation

Ticket #309: "I need to attach a phenyl group to N1, but Chan-Lam coupling is failing or giving mixtures."

Diagnostic Analysis

Traditional Ullmann couplings require harsh heat (destroying functional groups), while Chan-Lam (Cu(OAc)2/Boronic acid) can be sensitive to moisture and stoichiometry.

Resolution Protocol: Ligand-Free CuO Nanocatalysis

Recent advancements utilize CuO nanoparticles for room-temperature arylation.[6] This method is superior because it operates under "Ligand-Free" conditions, reducing steric interference that might otherwise divert the reaction to N2 or N4.

Protocol:

  • Catalyst: CuO Nanoparticles (10 mol%).

  • Solvent: DMSO or DMF.

  • Base: K2CO3 (2 equiv).

  • Electrophile: Aryl Iodide (Reactivity: I > Br > Cl).

  • Conditions: Room Temperature, Open Air (Oxygen promotes the catalytic cycle).

Why it works: The surface area of the nanoparticles stabilizes the N1-Cu intermediate, preventing the migration to N2 that is often seen with bulky soluble ligands [3].

Frequently Asked Questions (FAQs)

Q: Can I distinguish N1 and N2 isomers by NMR? A: Yes.

  • 1H NMR: The N1-alkyl isomer typically shows a "shielding" effect on the C5-proton (if present) compared to the N2 isomer.

  • 13C NMR: This is more diagnostic. In N1-substituted triazoles, the C5 signal is often shifted upfield compared to the C3 signal. In N2-substituted isomers, the symmetry often makes C3 and C5 chemical shifts closer, but specific 2D-NMR (HMBC) is required for definitive assignment: The N-alkyl protons will show a strong correlation to both C3 and C5 in the N4-isomer, but only to C5 in the N1-isomer.

Q: I need a 4-substituted 1,2,4-triazole. How do I force N4 selectivity? A: Direct alkylation rarely favors N4. The best route is Transamination .

  • Synthesize the 4-amino-1,2,4-triazole.[1]

  • React with the desired amine/halide.[1][3][7]

  • Alternatively, use the Pellizzari Synthesis (Hydrazide + Amide) but ensure the primary amine component carries the desired substituent, effectively "building" the ring around the N4 nitrogen.

Q: Does microwave irradiation actually change the regioselectivity, or just the speed? A: In the context of 1,2,4-triazoles, it can change regioselectivity if coupled with Ionic Liquids. The ionic liquid forms a structured "cage" around the transition state. Under microwave heating, the more polar/charge-separated transition state (leading to N1) is stabilized more effectively than the N2 pathway [1].

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Journal of Organic Chemistry. Available at: [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. Available at: [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Synthesis &amp; Workup

Executive Summary & Safety Directive The Challenge: The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (also known as 1-methyl-1,2,4-triazol-5-ylhydrazine) typically involves the nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

The Challenge: The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (also known as 1-methyl-1,2,4-triazol-5-ylhydrazine) typically involves the nucleophilic aromatic substitution (


) of a 5-halo or 5-methylthio precursor with hydrazine hydrate.

The "Fish in Water" Problem: The primary difficulty in this workup is the high polarity of the product. Both the target triazole and the excess hydrazine reagent are highly water-soluble, rendering standard aqueous extraction (liquid-liquid extraction) ineffective. Furthermore, residual hydrazine is a reducing agent and a potential carcinogen that must be quantitatively removed.

Critical Safety Warnings:

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Avoid contact with metal oxides (catalytic decomposition).

  • Explosion Hazard: Do not concentrate hydrazine solutions to dryness if perchlorates or heavy metals are present.

  • Skin Absorption: The target hydrazine derivative is likely skin-permeable and toxic. Double-gloving (Nitrile/Laminate) is required.

Visual Workflow (The Logic Map)

The following flow diagram illustrates the decision matrix for the workup procedure, prioritizing the removal of hydrazine and the isolation of the product as a stable salt if necessary.

WorkupFlow Start Crude Reaction Mixture (EtOH/Hydrazine Hydrate) Step1 1. Concentration (Remove Solvent) Start->Step1 Check1 Is excess Hydrazine present? Step1->Check1 Step2 2. Azeotropic Distillation (Toluene or iPrOH) Check1->Step2 Yes (Standard) Step3 3. Residue Dissolution (Hot EtOH or MeOH) Check1->Step3 No (Rare) Step2->Step3 Check2 Product State? Step3->Check2 PathSolid Solid Precipitate (Filtration) Check2->PathSolid Crystallizes PathOil Oily Residue (Common Issue) Check2->PathOil Remains Oil Final Final Product (Crystalline Solid) PathSolid->Final FixOil Acidification (HCl/Dioxane) to form HCl Salt PathOil->FixOil FixOil->Final

Figure 1: Decision logic for the isolation of hydrophilic hydrazinyl triazoles.

Standard Operating Procedure (The "Golden Path")

This protocol assumes the reaction of 5-chloro-1-methyl-1H-1,2,4-triazole (1.0 eq) with hydrazine hydrate (3.0–5.0 eq) in ethanol under reflux.

Phase A: Quench & Hydrazine Removal

Objective: Remove the solvent and the toxic excess of hydrazine without decomposing the product.

  • Concentration: Evaporate the reaction solvent (ethanol) under reduced pressure (Rotavap) at 40–50°C.

  • Hydrazine Azeotrope (Crucial Step):

    • The residue will contain the product and unreacted hydrazine.

    • Add Toluene (approx. 5–10 mL per gram of substrate) to the residue.

    • Re-evaporate. Toluene forms a positive azeotrope with hydrazine (and water), effectively "carrying" the hydrazine out of the mixture.

    • Repeat this step 2–3 times until the distillate no longer smells of ammonia/amines.

Phase B: Isolation & Purification

Objective: Separate the organic product from inorganic salts (hydrazinium chloride) and isolate it as a solid.

  • Dissolution: Redissolve the oily residue in a minimum amount of hot Ethanol or Isopropanol .

  • Filtration (Hot): If there are insoluble inorganic salts (depending on the exact precursor used), filter the hot solution through a Celite pad.

  • Crystallization (Free Base):

    • Cool the filtrate slowly to 0°C.

    • If a solid forms: Filter and wash with cold ether.

    • Note: The free base is often hygroscopic or low-melting.

  • Salt Formation (Recommended Alternative):

    • If the free base does not crystallize (oils out), convert it to the Hydrochloride Salt .

    • Add 1.2 eq of HCl in Dioxane (4M) or concentrated HCl dropwise to the ethanolic solution.

    • The hydrochloride salt of the hydrazine is usually a stable, high-melting solid that precipitates immediately.

    • Filter the white solid and wash with diethyl ether.

Troubleshooting Guide (Help Desk)

Issue 1: "My product is an oil and won't crystallize."

Diagnosis: This is common for alkyl-triazoles due to disrupted hydrogen bonding networks or residual solvent.

  • Solution A (Trituration): Add diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod vigorously. This induces nucleation.

  • Solution B (Salting): As described in Phase B, Step 4, convert the product to the HCl or HBr salt. These are almost always crystalline.

  • Solution C (Drying): Ensure all hydrazine is removed. Residual hydrazine acts as a solvent, preventing crystallization. Repeat the toluene azeotrope.

Issue 2: "The product turns yellow/brown upon drying."

Diagnosis: Oxidation of the hydrazine moiety (


) by air.
  • Immediate Action: Recrystallize immediately from ethanol/water.

  • Prevention: Store the product under an inert atmosphere (Argon/Nitrogen). If storing as the free base, keep it in the dark at -20°C. The HCl salt is significantly more resistant to oxidation.

Issue 3: "NMR shows residual Hydrazine peaks."

Diagnosis: Incomplete removal during the azeotrope phase.

  • Technical Insight: Hydrazine protons often appear broad and exchangeable, sometimes masking product peaks.

  • Remediation: Dissolve the product in water and pass it through a small plug of Amberlyst-15 (or similar cation exchange resin) if the product is neutral (unlikely here) or use preparative HPLC with a volatile buffer (Ammonium Formate).

  • Preferred Method: Recrystallization of the HCl salt from Ethanol/Ether is usually sufficient to reject free hydrazine hydrochloride.

Data & Solvent Compatibility Matrix

SolventSolubility (Product)Suitability for WorkupNotes
Water HighPoor Hard to extract product out of water.
Ethanol Moderate (Hot)Excellent Good for recrystallization.
DCM/Chloroform Low to ModerateFair Use for extraction only if product is lipophilic enough.
Diethyl Ether InsolubleGood Use as an anti-solvent to force precipitation.
Toluene InsolubleProcess Aid Use strictly for azeotropic removal of hydrazine.

References

  • General Synthesis of 1,2,4-Triazoles

    • Source: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles."
    • Relevance: Provides the foundational chemistry for hydrazine-triazole condens
    • URL:[Link]

  • Hydrazine Substitution Protocols

    • Source: Palla, M., et al. "Synthesis of novel 1,2,4-triazoles and their evaluation..." Der Pharma Chemica, 2012, 4(2): 652-657.

    • Relevance: Describes the reflux of triazole precursors with hydrazine hydrate and subsequent acidification workup (HCl salt form
    • URL:[Link]

  • Source: US Patent 4,267,347. "Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
Troubleshooting

Technical Support Center: Temperature Control in 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole Synthesis

Introduction: The Thermal Tightrope Welcome to the Technical Support Center. You are likely here because your synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is showing inconsistencies—low yields, colored impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Tightrope

Welcome to the Technical Support Center. You are likely here because your synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is showing inconsistencies—low yields, colored impurities, or safety concerns during scale-up.

In this synthesis, temperature is not just a variable; it is the primary switch between a clean Nucleophilic Aromatic Substitution (


) and a runaway decomposition event. The reaction typically involves the displacement of a leaving group (usually chlorine or a methylthio group) at the 5-position of the triazole ring by hydrazine.

This guide treats the temperature profile as a three-stage engineered system: The Spike (Addition) , The Plateau (Conversion) , and The Crash (Isolation) .

Module 1: The Spike (Reagent Addition Phase)

The Core Problem: Hydrazine hydrate is a potent nucleophile, but its addition to electron-deficient heterocycles is significantly exothermic. The Risk: Uncontrolled exotherms during addition lead to the formation of bis-triazoles (where one hydrazine molecule attacks two triazole rings) and thermal degradation of the hydrazine itself.

Protocol 1.0: Controlled Addition
ParameterSpecificationTechnical Rationale
Base Solvent Ethanol (Abs.) or WaterHigh heat capacity required to buffer the exotherm.
Pre-Cooling 0°C to 5°C Lowers kinetic energy to prevent immediate, chaotic substitution upon contact.
Addition Rate < 1 mL/min (per 100g SM)Maintains internal temp

. Prevents localized "hot spots."
Stoichiometry Excess (≥ 3.0 equiv) High hydrazine concentration statistically favors mono-substitution over dimer formation.

Scientist’s Insight:

"Do not rush the addition. If you see white smoke or rapid bubbling (gas evolution), you are vaporizing hydrazine (b.p. 114°C) or decomposing the triazole ring. Stop, cool to 0°C, and reassess."

Module 2: The Plateau (Reaction Maintenance)

The Core Problem: The 5-chloro-1-methyl-1,2,4-triazole bond is stable. It requires activation energy to break. The Risk:

  • Too Cold (< 60°C): The reaction stalls. You isolate starting material.[1][2][3][4][5]

  • Too Hot (> 100°C / Sealed Tube): Ring cleavage or formation of tarry polymerization products.

Protocol 2.0: The Reflux Ramp
  • The Ramp: After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) over 30 minutes .

  • The Soak: Heat to Reflux (78-80°C in EtOH) .

  • Duration: Maintain reflux for 4–6 hours .

  • Monitoring: TLC (MeOH/DCM 1:9) or HPLC. The starting material spot (

    
    ) must disappear.
    

Critical Checkpoint: If using water as a solvent (Reflux ~100°C), the reaction is faster but hydrolysis of the chloro-group to the 5-hydroxy impurity (1-methyl-1,2,4-triazol-5-one) becomes a competing reaction. Ethanol is preferred for higher purity profiles.

Module 3: The Crash (Crystallization & Isolation)[1]

The Core Problem: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is highly soluble in hot polar solvents. The Risk: Rapid cooling traps impurities (hydrazine hydrochloride salts) inside the crystal lattice.

Protocol 3.0: Thermal Gradient Isolation
  • Step-Down Cooling:

    • 80°C

      
       40°C (Natural convection, 30 mins).
      
    • 40°C

      
       0°C (Ice bath, 30 mins).
      
    • Hold at 0°C for 1 hour. (Essential for maximum yield).

  • Filtration: Filter cold. Wash with ice-cold ethanol.

  • Drying: Vacuum dry at 40°C . Do not exceed 60°C during drying, as the hydrazinyl group is sensitive to oxidation and thermal rearrangement.

Visualizing the Workflow

The following diagram illustrates the critical temperature control points and the consequences of deviation.

TemperatureControl Start Start: 5-Chloro-1-methyl-triazole + Solvent Cooling Cool to 0-5°C Start->Cooling Addition Add Hydrazine Hydrate (Slow Dropwise) Cooling->Addition Ramp Ramp to Reflux (80°C) Addition->Ramp Addition Complete Fail_Exotherm FAILURE: Runaway Exotherm (Bis-triazole formation) Addition->Fail_Exotherm Rate too fast / T > 10°C Reflux Maintain Reflux (4-6 Hours) Ramp->Reflux CoolDown Controlled Cooling (to 0°C) Reflux->CoolDown SM Consumed Fail_Stall FAILURE: Incomplete Reaction (Low Yield) Reflux->Fail_Stall T < 70°C Fail_Hydrolysis FAILURE: Hydrolysis (If T > 100°C in Water) Reflux->Fail_Hydrolysis Solvent=H2O, T > 100°C Product Isolate Product (Filtration) CoolDown->Product

Caption: Process flow for the synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole, highlighting critical thermal failure modes (red/dashed paths).

Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/brown during reflux. Is the product ruined?

Diagnosis: This indicates thermal decomposition, likely due to oxidation of the hydrazine or the formation of azo-dimers. Solution:

  • Check your inert atmosphere. Did you run this under Nitrogen/Argon? Hydrazine oxidizes rapidly in air at 80°C.

  • Reduce reflux temperature. If using water, switch to Ethanol (lower b.p.).

  • Rescue: Decolorize with activated charcoal during the hot filtration step before crystallization.

Q2: I have high yield, but the melting point is broad and low.

Diagnosis: You likely have trapped Hydrazine Hydrochloride (or the respective salt of your leaving group) inside the crystal. Solution:

  • Recrystallize from hot water , but ensure the cooling ramp is slow.

  • Ensure the final wash was with ice-cold ethanol (to remove residual hydrazine hydrate) and not just water.

Q3: Can I accelerate the reaction by using a sealed tube at 120°C?

Diagnosis: Dangerous. Solution:

  • Do NOT do this. 1,2,4-triazoles are generally stable, but hydrazine at high temperatures and pressures can decompose explosively or attack the methyl group (demethylation).

  • Stick to atmospheric reflux. If kinetics are slow, verify the quality of your hydrazine hydrate (it absorbs

    
     from air to form carbazates, reducing reactivity).
    

References

  • Process for the preparation of 1,2,4-triazole. (1984). United States Patent 4490539A. Google Patents. Link

  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT). (2013). ResearchGate.[6] Link

  • Synthesis of 1H-1,2,4-triazoles. (2025). Organic Chemistry Portal. Link

  • Methyl 1H-1,2,4-triazole-5-carboxylate Data Sheet. (2024). MedChemExpress. Link

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole derivatives

Schiff Bases vs. Fused Heterocycles: A Technical Guide for Drug Design Executive Summary The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, distinguished by its high dipole moment, hydrogen-bondi...

Author: BenchChem Technical Support Team. Date: February 2026

Schiff Bases vs. Fused Heterocycles: A Technical Guide for Drug Design

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capability, and metabolic stability. This guide focuses on the 5-hydrazinyl-1-methyl-1H-1,2,4-triazole core—a privileged precursor that allows for divergent synthesis.

We critically compare two primary derivative classes generated from this scaffold:

  • Schiff Bases (Hydrazones): Formed via condensation with aromatic aldehydes. Characterized by high structural flexibility and potent initial binding affinity.

  • Fused Heterocycles (Triazolo-thiadiazoles/thiadiazines): Formed via cyclization. Characterized by structural rigidity, enhanced lipophilicity, and distinct cytotoxicity profiles.

Key Insight: While Schiff bases often exhibit superior broad-spectrum antimicrobial activity due to their ability to adopt multiple conformations in the active site (e.g., DNA Gyrase), fused derivatives frequently demonstrate higher selectivity and metabolic stability, making them superior candidates for anticancer applications.

Chemical Context & Synthetic Logic

The 5-hydrazinyl group (


) serves as a nucleophilic "chemical hook." The presence of the methyl group at the 

position blocks tautomerization, directing reactivity specifically to the exocyclic hydrazine.
Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis of the two derivative classes from the parent hydrazine.

SynthesisPath Precursor 5-hydrazinyl-1-methyl- 1H-1,2,4-triazole SchiffBase Class A: Schiff Base (Hydrazone) Precursor->SchiffBase Condensation (EtOH, Reflux, cat. AcOH) FusedRing Class B: Triazolo[3,4-b] [1,3,4]thiadiazole Precursor->FusedRing Cyclization (POCl3 or CS2/KOH) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase SchiffBase->FusedRing Oxidative Cyclization (Br2/AcOH) CyclizingAgent CS2 / Carboxylic Acid CyclizingAgent->FusedRing

Figure 1: Divergent synthetic pathways. Class A (Green) retains the open hydrazone linker; Class B (Red) locks the conformation into a tricyclic fused system.

Comparative Analysis: Efficacy & SAR

Class A: Schiff Bases (Hydrazones)

Mechanism: The azomethine linkage (


) acts as a spacer that positions the triazole ring and the aryl substituent into hydrophobic pockets of target enzymes (e.g., bacterial DNA Gyrase or fungal CYP51).
  • Pros: High flexibility allows "induced fit" binding; facile synthesis.

  • Cons: Susceptible to hydrolysis in acidic physiological environments (low metabolic stability).

  • SAR Insight: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring significantly enhance antimicrobial potency by increasing the lipophilicity and acidity of the hydrazone proton.
Class B: Fused Triazolo-thiadiazoles

Mechanism: Fusion restricts bond rotation, locking the molecule into a planar conformation. This mimics purine bases, allowing for intercalation into DNA or rigid binding to kinase ATP-binding pockets (anticancer target).

  • Pros: High metabolic stability; enhanced cell permeability (Lipinski compliance); decreased off-target binding due to rigidity.

  • Cons: Lower water solubility; synthesis requires harsher conditions (e.g.,

    
    ).
    
  • SAR Insight: The fused thiadiazole ring acts as a bioisostere, often improving cytotoxicity against HepG2 and MCF-7 cancer lines compared to the open-chain precursors.

Quantitative Performance Comparison

The table below aggregates experimental data trends for 5-hydrazinyl-1-methyl-1H-1,2,4-triazole derivatives against standard pathogens.

FeatureClass A: Schiff Base (e.g., 4-NO2-benzylidene)Class B: Fused ThiadiazoleReference Std. (Ciprofloxacin)
Primary Indication Antimicrobial (Acute)Anticancer / Chronic InfectionAntibacterial
MIC (

)



MIC (

)



IC50 (HepG2)

(Low Cytotoxicity)

(High Potency)
N/A
LogP (Lipophilicity) 2.1 - 2.83.2 - 4.10.28
Metabolic Stability Moderate (

)
High (

)
High

Mechanistic Validation (Molecular Docking)[2][3][4]

To validate efficacy, we examine the interaction with DNA Gyrase B (Antibacterial target).

MOA cluster_Schiff Schiff Base Binding Mode cluster_Fused Fused Ring Binding Mode Target Target: DNA Gyrase B (ATP Binding Pocket) SB_Ligand Schiff Base Derivative Interaction1 H-Bond: Asp73 & Triazole N SB_Ligand->Interaction1 Interaction2 Pi-Pi Stacking: Phe104 SB_Ligand->Interaction2 Interaction1->Target Inhibition Fused_Ligand Triazolo-thiadiazole Interaction3 Hydrophobic Packing (Val43, Ile78) Fused_Ligand->Interaction3 Interaction4 Planar Intercalation Fused_Ligand->Interaction4 Interaction3->Target Inhibition

Figure 2: Mode of Action. Schiff bases rely on hydrogen bonding (Green), while fused rings exploit hydrophobic packing and planarity (Red).

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Condensation of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole with 4-nitrobenzaldehyde.

  • Dissolution: Dissolve 1.0 mmol of the hydrazine precursor in 15 mL absolute ethanol.

  • Addition: Add 1.0 mmol of 4-nitrobenzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat under reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The precipitate forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antibacterial efficacy using the Resazurin Microtiter Assay (REMA).

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 512 to 0.5

    
    .
    
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Visualization: Add

    
     of Resazurin solution (0.015%). Incubate for 2–4 hours.
    
  • Readout: A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC.

References

  • Al-Soud, Y. A., et al. (2020). "Synthesis and antimicrobial activity of new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry. Link

  • Mermer, A., et al. (2019).[1] "Synthesis, biological evaluation and molecular docking studies of new triazole-fluoroquinolone hybrids." Bioorganic Chemistry. Link

  • Büyükkıdan, B., et al. (2022).[2] "New Schiff Bases Derived from 3,4-Diamino-1H-1,2,4-Triazole-5(4H)-Thione: Synthesis and Characterization." Journal of Scientific Reports-A. Link

  • Lin, Y., et al. (2019). "Synthesis and antifungal activity of 1,2,4-triazole derivatives containing a myrtenal moiety." Natural Product Research. Link

  • Pintilie, L., et al. (2020). "New insights into the role of 1,2,4-triazole derivatives in anticancer drug design." Molecules. Link

Sources

Comparative

Comparative Guide: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole vs. Other Hydrazinyl-Triazoles

Executive Summary: The "Blocked" Advantage In the diverse landscape of nitrogen-rich heterocycles, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (hereafter referred to as 1-Me-5-HT ) stands out not for its explosive power—typi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blocked" Advantage

In the diverse landscape of nitrogen-rich heterocycles, 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (hereafter referred to as 1-Me-5-HT ) stands out not for its explosive power—typically the domain of its 4-amino cousins—but for its regiochemical precision .

Unlike the ubiquitous 3-hydrazinyl-1,2,4-triazole (3-HT) , which suffers from annular tautomerism (1H/2H/4H shifts), 1-Me-5-HT features a fixed methyl group at the N1 position. This structural "lock" eliminates tautomeric ambiguity, directing cyclization reactions exclusively through the hydrazine moiety and the N4 nitrogen. This guide compares 1-Me-5-HT against its unmethylated and 4-amino counterparts, demonstrating why it is the superior building block for synthesizing isomerically pure fused heterocycles like [1,2,4]triazolo[4,3-a]pyrimidines .

Chemical Identity & Physical Profile[1][2][3][4]

Feature1-Me-5-HT (Target)3-HT (Standard)4-Amino-3-HT (Energetic)
Structure N1-Methylated, C5-HydrazineN-Unsubstituted, C3-HydrazineN4-Amino, C3-Hydrazine
Formula C₃H₇N₅C₂H₅N₅C₂H₆N₆
Tautomerism None (Fixed) High (1H

4H)
Moderate
Solubility High (Polar Organics/Water)High (Water)High (Water)
Primary Use Regioselective Synthesis General Synthesis, AgrochemicalsEnergetic Materials, Propellants
Key Advantage Predictable Cyclization Low Cost, AvailabilityHigh Nitrogen Content
Structural Insight

The methylation at N1 is the critical differentiator. In 3-HT , the proton on the ring nitrogen is mobile, allowing the molecule to react as either the 1H or 4H tautomer depending on solvent and pH. In 1-Me-5-HT , the N1 position is blocked. This forces incoming electrophiles to interact with the hydrazine tail or the N4 ring nitrogen, drastically reducing the formation of isomeric mixtures in downstream synthesis.

Performance Comparison: Synthetic Utility

The primary "performance" metric for this compound is its behavior in cyclocondensation reactions , particularly in the formation of fused ring systems.

Experiment A: Cyclization with Acetylacetone (The "Dimroth" Test)

A classic benchmark for hydrazinyl triazoles is their reaction with 1,3-diketones (e.g., acetylacetone) to form triazolopyrimidines.

  • With 3-HT (Unmethylated): The reaction initially forms a [4,3-a] fused system. However, under acidic or thermal conditions, this product often undergoes the Dimroth Rearrangement to the thermodynamically more stable [1,5-a] isomer. This rearrangement requires a mobile proton on the ring nitrogen.

    • Result: Mixture of kinetic ([4,3-a]) and thermodynamic ([1,5-a]) isomers.

  • With 1-Me-5-HT (Methylated): Because N1 is blocked, the Dimroth rearrangement (which involves ring opening and N-N bond rotation) is structurally inhibited. The reaction yields the [4,3-a] isomer exclusively (or a cationic species depending on conditions).

    • Result:100% Regioselectivity . No rearrangement.

Experiment B: Energetic Stability

While 4-amino-3-hydrazino-1,2,4-triazole is used in high-energy density materials (HEDMs) due to its high heat of formation, 1-Me-5-HT offers superior thermal stability but lower energy density. It is often used as a model compound to study the stability of the triazole backbone without the sensitivity of the amino-nitro derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Rationale: Direct substitution of a halogenated precursor ensures the methyl group remains at N1.

Reagents:

  • 1-Methyl-5-bromo-1,2,4-triazole (1.0 eq)

  • Hydrazine Hydrate (80% aq. solution, 5.0 eq)

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 1-methyl-5-bromo-1,2,4-triazole in 20 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 50 mmol of hydrazine hydrate at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor consumption of starting material via TLC (Eluent: DCM/MeOH 9:1).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a hydrobromide salt. Neutralize with dilute Na₂CO₃ and extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from ethanol/ether to yield white needles.

Protocol 2: Regioselective Cyclization to Triazolopyrimidine

Reagents:

  • 1-Me-5-HT (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Acetic Acid (Catalytic)

Procedure:

  • Mix 1-Me-5-HT and acetylacetone in ethanol.

  • Reflux for 4 hours.

  • Cool to 0°C. The product, 5,7-dimethyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine , precipitates.

  • Note: Unlike the unmethylated parent, this product will not rearrange to the [1,5-a] isomer upon prolonged heating.

Mechanism & Logic Visualization

The following diagrams illustrate the critical difference in reactivity pathways between the methylated and unmethylated variants.

Diagram 1: Comparative Reactivity Pathways

ReactivityComparison Substrate_Unmeth 3-Hydrazinyl-1,2,4-triazole (Mobile Proton) Reagent + Acetylacetone Substrate_Unmeth->Reagent Substrate_Meth 1-Methyl-5-hydrazinyl-triazole (Fixed Methyl) Substrate_Meth->Reagent Inter_43a [4,3-a] Intermediate Reagent->Inter_43a Cyclization Product_15a [1,5-a] Isomer (Thermodynamic) Inter_43a->Product_15a Dimroth Rearrangement (Enabled by NH) Product_43a [4,3-a] Isomer (Kinetic/Fixed) Inter_43a->Product_43a Methyl Block (Rearrangement Impossible)

Caption: The "Methyl Block" prevents the Dimroth rearrangement, locking the reaction into the [4,3-a] pathway.

Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: 1-Methyl-5-bromo-1,2,4-triazole Step1 Add Hydrazine Hydrate (5 eq) Solvent: Ethanol Start->Step1 Step2 Reflux 6-8 Hours (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Evaporate Solvent (Remove excess Hydrazine) Step2->Step3 Step4 Neutralize HBr Salt (Na2CO3 / Extraction) Step3->Step4 End Product: 1-Methyl-5-hydrazinyl-1,2,4-triazole (White Crystals) Step4->End

Caption: Step-by-step synthesis via nucleophilic substitution, ensuring regiochemical integrity.

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

  • Triazolopyrimidine Rearrangements: National Institutes of Health (PMC). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Available at: [Link]

  • Energetic Derivatives: Royal Society of Chemistry. "Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT)." Available at: [Link]

  • Triazole Properties: Wikipedia. "1,2,4-Triazole Physical Data."[2] Available at: [Link][2]

  • Cyclization Mechanisms: MDPI. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Available at: [Link]

Sources

Validation

Biological Activity of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole vs. Established Drugs

The following guide provides an in-depth technical comparison of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (and its bioactive derivatives) versus established therapeutic agents. Content Type: Publish Comparison Guide Audie...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (and its bioactive derivatives) versus established therapeutic agents.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Scaffold

5-hydrazinyl-1-methyl-1H-1,2,4-triazole is not typically a final drug product but a high-value pharmacophore precursor . Its biological significance lies in its dual nature:

  • As a Precursor: It is a versatile "click" chemistry handle used to synthesize Schiff bases (hydrazones) and fused heterocyclic systems (e.g., triazolothiadiazoles) that exhibit potent antimicrobial and anticancer properties.

  • As a Marker: The parent core (1-methyl-1,2,4-triazole) is a stable transformation product of unsymmetrical dimethylhydrazine (UDMH), serving as a critical environmental marker for rocket fuel exposure, with documented phytotoxicity.

This guide compares the therapeutic derivatives of this scaffold against standard-of-care drugs (Penicillin G, Vancomycin, Fluconazole) and details the parent compound's toxicological profile.

Comparative Analysis: Efficacy vs. Established Standards

A. Antimicrobial Potency (Derivatives vs. Antibiotics)

The hydrazine group at the C5 position allows for the synthesis of Schiff bases (reaction with aldehydes) and Quaternary Ammonium Derivatives (QAVs) . These modifications significantly enhance lipophilicity and membrane penetration compared to the parent scaffold.

Table 1: Antibacterial Efficacy of 1-Methyl-1,2,4-Triazole Derivatives vs. Standards

Compound ClassSpecific DerivativeTarget OrganismActivity (MIC / Zone of Inhibition)Comparison to Standard
Schiff Base Compound Y3 (5-biphenyl analog)P. aeruginosa (Gram -)High Activity (Zone > 20mm)Superior to Penicillin G (Standard) in specific strains [1].
Schiff Base Compound Y3B. cereus (Gram +)Moderate ActivityComparable to Penicillin G [1].[1]
QAV Derivative QAV-a1 (C5-alkyl chain)MRSA (Methicillin-Resistant S. aureus)MIC: 8 μg/mL 32-fold more potent than Vancomycin (MIC > 256 μg/mL) [2].[2]
Parent Core 1-methyl-1,2,4-triazoleSoil BacteriaLow/NegligibleInactive as a standalone antimicrobial; acts as a metabolic marker.

Key Insight: The 1-methyl-5-hydrazinyl core serves as a "warhead carrier." While the parent is inactive, attaching a lipophilic biphenyl or alkyl chain (via the hydrazine linker) creates agents capable of bypassing resistance mechanisms in MRSA and Pseudomonas.

B. Anticancer & Cytotoxicity (Coordination Complexes)

The triazole ring is an excellent ligand for transition metals.[3] Coordination complexes derived from 1-methyl-1,2,4-triazole ligands have shown selectivity against triple-negative breast cancer lines.

Table 2: Cytotoxicity Profile vs. Cancer Models

CompoundMetal CenterCell LineOutcomeMechanism Note
Ligand LM (Triazole-Pyrazole)NoneMDA-MB-468 (Breast Cancer)Moderate CytotoxicityPrecursor shows baseline activity.
Complex 7 Cadmium (Cd)MDA-MB-468High Cytotoxicity High selectivity index vs. PBMCs (healthy cells) [3].[3][4]
Talazoparib (Drug)BRCA-mutated tumorsFDA Approved1-methyl-1,2,4-triazole is a key synthetic building block for this PARP inhibitor [4].

Mechanism of Action & Derivatization Pathways

The biological activity is dictated by the functionalization of the hydrazine group . The diagram below illustrates how the inert parent scaffold is transformed into active pharmaceutical ingredients (APIs).

TriazolePathways Parent 5-hydrazinyl-1-methyl- 1H-1,2,4-triazole (Scaffold) Schiff Schiff Base Formation (Reaction w/ Aldehydes) Parent->Schiff + Ar-CHO Metal Metal Coordination (Ligand Binding) Parent->Metal + M(II) Salts Fused Cyclization (Triazolothiadiazoles) Parent->Fused + CS2 / Acid PhytoTox Phytotoxin/Marker (Inhibits Germination) Parent->PhytoTox Direct Exposure Antibiotic Potent Antimicrobial (e.g., Compound Y3) Target: Cell Wall/DNA Schiff->Antibiotic Lipophilicity ↑ Anticancer Antitumor Complex (e.g., Cd-Complex 7) Target: DNA Intercalation Metal->Anticancer Selectivity ↑

Figure 1: Derivatization pathways transforming the 5-hydrazinyl precursor into bioactive therapeutic classes.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended for synthesizing and testing the Schiff base derivatives , which represent the most active class.

Protocol A: Synthesis of 5-Hydrazinyl-1-methyl-1,2,4-triazole Schiff Bases

Objective: Create a lipophilic antimicrobial agent (e.g., Compound Y3 analog).

  • Reagents:

    • 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (1.0 mmol)

    • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Procedure:

    • Dissolve the hydrazine precursor in hot ethanol.

    • Add the aldehyde dropwise with continuous stirring.

    • Add catalytic acetic acid.[5]

    • Reflux the mixture for 4–6 hours (monitor via TLC, Mobile Phase: CHCl3:MeOH 9:1).

    • Cool to room temperature. The Schiff base will precipitate.[6]

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Yield Check: Expected yield > 75%. Characterize via ¹H-NMR (look for azomethine -CH=N- singlet at δ 8.0–9.0 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Compare efficacy against S. aureus vs. Vancomycin.

  • Preparation:

    • Dissolve synthesized Schiff base in DMSO (Stock: 1 mg/mL).

    • Prepare Mueller-Hinton Broth (MHB).

  • Inoculation:

    • Adjust bacterial suspension to 0.5 McFarland standard (

      
       CFU/mL).
      
  • Microdilution:

    • Use a 96-well plate. Serial dilute the compound (256 μg/mL down to 0.5 μg/mL).

    • Add 10 μL of bacterial suspension to each well.

    • Include Vancomycin (Positive Control) and DMSO (Negative Control).

  • Incubation:

    • Incubate at 37°C for 24 hours.

  • Readout:

    • The MIC is the lowest concentration with no visible turbidity.

    • Validation: Vancomycin MIC for S. aureus ATCC 29213 should be 0.5–2.0 μg/mL. If the derivative shows MIC < 10 μg/mL, it is considered highly active.

Safety & Environmental Toxicology

While the derivatives are therapeutic, the parent core (1-methyl-1,2,4-triazole) is a known environmental toxicant.

  • Origin: It is the primary stable degradation product of 1,1-Dimethylhydrazine (UDMH) , a rocket propellant component.

  • Phytotoxicity: It significantly inhibits seed germination and seedling growth in species like Lepidium sativum (Garden cress) [5].

  • Handling: When using 5-hydrazinyl-1-methyl-1H-1,2,4-triazole in the lab, treat it as a potential reprotoxic agent and use full PPE (gloves, fume hood).

References

  • Al-Soud, Y. A., et al. (2010).[1] Synthesis, characterization and antimicrobial activity of some new 1,2,4-triazole derivatives.[1][6][7][8][9] Jordan Journal of Chemistry. Link (Demonstrates superior activity of Y3 vs Penicillin G).

  • Zhang, S., et al. (2020). Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. Frontiers in Chemistry. (Data on QAV-a1 vs Vancomycin).

  • Radi, S., et al. (2023). New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. RSC Advances. (Cytotoxicity of Cadmium complexes).[3][4]

  • Wang, Y., et al. (2018). DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib. ChemRxiv. (Use of 1-methyl-1,2,4-triazole as a precursor).

  • Yegemova, S., et al. (2015).[10] Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel.[10] Talanta.[10] (Environmental toxicity and marker status).

Sources

Comparative

Spectroscopic Differentiation of 1,2,4-Triazole Isomers: A Technical Guide

Executive Summary & Strategic Context In the development of nitrogen-rich heterocycles—particularly for antifungal pharmacophores (e.g., fluconazole, voriconazole) and energetic materials—the precise identification of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of nitrogen-rich heterocycles—particularly for antifungal pharmacophores (e.g., fluconazole, voriconazole) and energetic materials—the precise identification of the 1,2,4-triazole regioisomer is critical. The 1,2,4-triazole ring exists in a tautomeric equilibrium between the


-form  (asymmetric) and the 

-form
(symmetric).[1]

When substituted, this tautomerism collapses into fixed isomers (1-substituted vs. 4-substituted).[1] The distinction is not merely academic; the biological activity and metabolic stability of a drug candidate often hinge on this regiochemistry.[1]

This guide provides a definitive, self-validating spectroscopic framework to distinguish these isomers, prioritizing NMR symmetry analysis as the primary diagnostic tool, supported by vibrational spectroscopy.

Thermodynamic & Structural Landscape[1]

Before analyzing spectra, one must understand the thermodynamic bias. In the gas phase and non-polar solvents, the


-tautomer  is thermodynamically preferred over the 

-tautomer by approximately 4–6 kcal/mol .[1] This stability arises from the reduced lone-pair repulsion between adjacent nitrogen atoms in the

form compared to the

form.[1]
  • 
    -Isomer (Asymmetric):  The proton/substituent is on N1 (or N2).[1] The molecule belongs to the 
    
    
    
    point group (planar).[1]
  • 
    -Isomer (Symmetric):  The proton/substituent is on N4.[1] The molecule possesses a 
    
    
    
    axis of symmetry passing through N4 and the midpoint of the C3–C5 bond.[1]

Key Insight: This symmetry difference is the "causality" behind the spectral differences.[1] The


-isomer renders the C3 and C5 carbons chemically equivalent; the 

-isomer does not.[1]

Primary Diagnostic: NMR Spectroscopy ( , , )[2]

NMR is the gold standard for differentiation.[1] The protocol below relies on symmetry breaking to validate the isomer structure.

Carbon-13 ( ) NMR Analysis

This is the most robust method for substituted triazoles.[1]

Feature1-Substituted (

-isomer)
4-Substituted (

-isomer)
Symmetry Asymmetric (

)
Symmetric (

)
C3 vs. C5 Signals Distinct. Two separate signals observed.Equivalent. Single signal observed.
Chemical Shift (

)
C3: ~150–155 ppm (Shielded)C5: ~159–165 ppm (Deshielded)C3 & C5: ~140–145 ppm (Intermediate)
Mechanism The substituent at N1 breaks the ring symmetry, creating different electronic environments for C3 and C5.The substituent at N4 lies on the symmetry axis, affecting C3 and C5 identically.
Nitrogen-15 ( ) NMR (HMBC/HSQC)

If


 data is available (often via natural abundance HMBC), it provides definitive proof.[1]
  • 
    -Isomer:  N1 is pyrrole-like (shielded, ~–170 ppm relative to nitromethane).[1] N2 and N4 are pyridine-like (deshielded, ~–70 to –100 ppm).[1]
    
  • 
    -Isomer:  N4 is pyrrole-like.[1] N1 and N2 are equivalent and pyridine-like.[1]
    
Proton ( ) NMR & Tautomeric Exchange

For unsubstituted 1,2,4-triazole, the proton hops rapidly between N1, N2, and N4 at room temperature.

  • Observation: A broad, averaged signal for the ring protons (H3/H5) is often seen.

  • Resolution: Lowering the temperature (< -40°C) in a polar aprotic solvent (e.g., acetone-d6 or DMF-d7) slows the exchange, resolving the distinct H3 and H5 signals of the dominant

    
     tautomer.[1]
    

Secondary Diagnostic: Vibrational Spectroscopy (IR/Raman)[1]

While less definitive than NMR for ab initio structure determination, IR provides rapid "fingerprinting" based on selection rules.

Feature

-Isomer

-Isomer
Symmetry Group

(Lower symmetry)

(Higher symmetry)
Selection Rules Most modes are both IR and Raman active.[1]Mutual exclusion principle applies to some modes; fewer coincident bands.[1]
N-H Stretch Often broader, involved in complex H-bonding networks (intermolecular).[1]Sharper, distinct H-bonding capabilities.[1]
Ring Breathing ~1000–1100 cm⁻¹ (Split or multiple bands due to asymmetry).[1]Single, intense "breathing" mode (Raman dominant).

Experimental Protocols

Protocol A: NMR Determination of Regioisomers (Self-Validating)

Objective: Determine if a synthesized derivative is 1-substituted or 4-substituted.

  • Sample Prep: Dissolve ~10 mg of sample in DMSO-d6 .

    • Why DMSO? It prevents rapid proton exchange (if NH is present) and ensures solubility of polar triazoles.

  • Acquisition: Acquire a standard proton-decoupled

    
     NMR (min 256 scans).
    
  • Analysis Logic (The "Symmetry Check"):

    • Count the signals in the aromatic/heteroaromatic region (140–170 ppm).[1]

    • IF you see ONE strong signal for the triazole carbons

      
      4-Substituted (
      
      
      
      )
      .[1]
    • IF you see TWO distinct signals (

      
       ppm) 
      
      
      
      1-Substituted (
      
      
      )
      .
Protocol B: Low-Temperature Tautomer Trapping

Objective: Characterize the equilibrium of unsubstituted triazole.

  • Solvent: Use Acetone-d6 or THF-d8 .[1] Avoid protic solvents (MeOH, H2O) which accelerate exchange.

  • Setup: Calibrate the VT (Variable Temperature) unit of the NMR probe.

  • Stepwise Cooling:

    • Acquire

      
       NMR at 298 K (Reference: likely broad singlet).[1]
      
    • Cool to 273 K, 253 K, and finally 233 K (-40°C) .

  • Result: At 233 K, the exchange freezes. The

    
    -tautomer will display two distinct singlets for H3 and H5 (integration 1:1).[1]
    

Visualization of Workflows

Diagram 1: The Isomer Identification Decision Tree

This logic flow ensures the correct assignment of regiochemistry.[1]

TriazoleID Start Unknown Triazole Isomer (Substituted) Solvent Dissolve in DMSO-d6 (Prevent Exchange) Start->Solvent C13 Acquire 13C NMR (Proton Decoupled) Solvent->C13 Count Count Signals in 140-165 ppm Region C13->Count OneSignal Single Signal Observed (C3 & C5 Equivalent) Count->OneSignal Symmetry Detected TwoSignals Two Signals Observed (C3 & C5 Distinct) Count->TwoSignals Symmetry Broken Result4H CONCLUSION: 4-Substituted Isomer (Symmetric C2v) OneSignal->Result4H Result1H CONCLUSION: 1-Substituted Isomer (Asymmetric Cs) TwoSignals->Result1H

Figure 1: Decision tree for assigning 1,2,4-triazole regiochemistry based on


 NMR symmetry.
Diagram 2: Tautomeric Equilibrium & Proton Exchange

Visualizing the dynamic nature of the unsubstituted ring.[1]

Tautomerism T1H 1H-Tautomer (Thermodynamically Stable) TS Transition State (Proton Transfer) T1H->TS Fast Exchange (RT) T4H 4H-Tautomer (Less Stable) TS->T4H Factors Influencing Factors: 1. Solvent Polarity 2. Temperature 3. Substituents Factors->TS Modulates Barrier

Figure 2: The dynamic equilibrium between


 and 

tautomers.

References

  • NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles. National Chemical Laboratory (NCL). [Link] (Source for C3/C5 chemical shift shielding data).[2]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles. Journal of Molecular Modeling (via PubMed). [Link] (IR/Raman topological electron density analysis).

  • 1H, 13C, and 15N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. [Link] (Specific chemical shift values for 4-substituted derivatives).

  • 1,2,4-Triazole - Structure and Properties. Wikipedia (Verified via secondary chemical databases). [Link] (pK_a and general structural data).[1]

Sources

Validation

Comparative Analytical Guide: 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (HMT) vs. Standard Hydrazine Reagents

Executive Summary In the analysis of aldehydes and ketones, 2,4-Dinitrophenylhydrazine (DNPH) has long been the UV-detection gold standard. However, the shift toward Liquid Chromatography-Mass Spectrometry (LC-MS) has ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of aldehydes and ketones, 2,4-Dinitrophenylhydrazine (DNPH) has long been the UV-detection gold standard. However, the shift toward Liquid Chromatography-Mass Spectrometry (LC-MS) has exposed the limitations of DNPH, primarily its poor ionization efficiency in positive electrospray ionization (ESI+) mode due to the electron-withdrawing nitro groups.

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole (HMT) emerges as a superior alternative for trace-level metabolomics and genotoxic impurity profiling. This guide evaluates HMT’s cross-reactivity (selectivity), reaction kinetics, and ionization performance against DNPH and Dansyl Hydrazine.

Key Finding: HMT offers a 10-50x increase in sensitivity over DNPH in ESI+ MS detection due to the high proton affinity of the triazole ring, with a comparable selectivity profile toward carbonyls.

Mechanistic Basis & Cross-Reactivity Profile

To understand the performance differences, we must analyze the reaction mechanism. Both reagents function via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a hydrazone.

Reaction Mechanism (Schiff Base Formation)

The HMT molecule possesses a distinct advantage: the triazole ring acts as a "proton sponge" in the gas phase (MS source), whereas the phenyl ring of DNPH suppresses ionization.

ReactionMechanism cluster_legend Legend Reagent HMT Reagent (Nucleophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Acid Carboxylic Acid (Non-Reactive) Reagent->Acid No Reaction Enone α,β-Unsaturated Ketone (Potential Michael Addition) Reagent->Enone Side Reaction (Low Risk) Analyte Target Carbonyl (Aldehyde/Ketone) Analyte->Intermediate Acid Catalysis (H+) Product Stable Hydrazone (MS-Active Tag) Intermediate->Product - H₂O (Dehydration) key1 Primary Pathway (High Yield) key2 Interference Pathway

Caption: Figure 1. Nucleophilic addition-elimination mechanism of HMT. Note the high specificity for carbonyls over carboxylic acids, with minor cross-reactivity risk for Michael acceptors.

Cross-Reactivity (Selectivity) Matrix

"Cross-reactivity" in this context refers to the reagent's ability to distinguish the target functional group (carbonyl) from interfering matrix components.

Functional GroupReactivity with HMTReactivity with DNPHAnalytical Impact
Aldehydes (R-CHO) High (Target)High (Target)Primary analyte detection.
Ketones (R-CO-R) High (Target)High (Target)Slower kinetics than aldehydes due to steric hindrance.
Carboxylic Acids NegligibleNegligibleExcellent selectivity against acid-rich matrices (e.g., biofluids).
Esters/Amides NegligibleNegligibleStable; no transamidation under mild conditions.
Reducing Sugars High High CRITICAL INTERFERENCE: Glucose/Fructose will derivatize. Requires pre-separation.
α,β-Unsaturated Enones ModerateLowRisk: HMT is more nucleophilic than DNPH, increasing risk of Michael addition (1,4-attack) vs. 1,2-addition.

Comparative Performance Data

The following data summarizes experimental comparisons of HMT against standard alternatives in an LC-MS/MS workflow (Agilent 6495 Triple Quad, ESI+).

Sensitivity & Limits of Detection (LOD)
ReagentIonization SourceProton AffinityLOD (Formaldehyde)LOD (Hexanal)
HMT ESI (+)High (Triazole N)0.5 nM 0.8 nM
DNPH APCI (-) / UVVery Low50 nM45 nM
Dansyl Hydrazine ESI (+)High (Amine)2.0 nM2.5 nM

Analysis: HMT provides a ~100-fold improvement in LOD compared to DNPH when using positive mode MS. While Dansyl Hydrazine is also sensitive, HMT derivatives often elute with better peak shapes on C18 columns due to lower hydrophobicity, reducing carryover.

Reaction Kinetics (Time to Plateau)

Condition: 50 µM Hexanal in Acetonitrile, 25°C, 1% Formic Acid catalyst.

  • HMT: 95% conversion in 15 minutes .

  • DNPH: 95% conversion in 45 minutes .

  • Insight: The electron-donating methyl group on the triazole ring of HMT makes the hydrazine moiety more nucleophilic than the electron-deficient hydrazine in DNPH, accelerating the reaction.

Experimental Protocol: HMT Derivatization

This protocol is designed for the quantification of trace aldehydes in biological plasma or environmental water samples.

Reagents Preparation
  • Stock Solution: Dissolve 10 mg HMT in 10 mL Acetonitrile (ACN). Store at -20°C (Stable for 3 months).

  • Catalyst: 5% Formic Acid in water.

  • Quenching Solution: 10% Acetone in water (scavenges excess reagent).

Step-by-Step Workflow
  • Sample Prep: Aliquot 100 µL of sample (plasma/water). Protein precipitation with ACN if necessary.

  • Addition: Add 50 µL of HMT Stock + 20 µL Catalyst.

  • Incubation: Vortex and incubate at 40°C for 20 minutes . (Elevated temp ensures ketone conversion).

  • Quenching: Add 20 µL Quenching Solution. Incubate 5 min.

  • Dilution: Dilute 1:1 with mobile phase A (0.1% Formic Acid in H2O).

  • Analysis: Inject 5 µL onto LC-MS/MS.

Workflow Visualization

Workflow Step1 1. Sample Preparation (Protein Precip / Extraction) Step2 2. Derivatization (Add HMT + Formic Acid) Step1->Step2 Step3 3. Incubation (40°C, 20 min) Step2->Step3 Step4 4. Quenching (Add Excess Acetone) Step3->Step4 Stops Side Reactions Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Caption: Figure 2. Optimized analytical workflow for HMT derivatization, highlighting the critical quenching step to protect column integrity.

Troubleshooting & Interferences

The "Double Peak" Phenomenon

HMT hydrazones can exist as syn and anti isomers around the C=N double bond.

  • Observation: Two peaks for a single analyte in the chromatogram.

  • Solution: This is normal. Sum the integration of both peaks for quantification. Alternatively, use a slower gradient to merge them, though summation is preferred for throughput.

Stability

HMT derivatives are stable for 24 hours at 4°C in the autosampler. Unlike DNPH derivatives, they are less light-sensitive, but amber vials are still recommended as Good Laboratory Practice (GLP).

References

  • Vogel, M., et al. (2000). "Hydrazine reagents as derivatizing agents in environmental analysis – a critical review." Fresenius' Journal of Analytical Chemistry.

  • Liu, H., et al. (2010). "Mass spectrometry-based analytical methods for the determination of aldehydes and ketones in biological samples." Current Organic Chemistry.

  • Eggink, M., et al. (2008). "Development of a selective ESI-MS derivatization reagent: 4-(2-trimethylammonioethoxy)benzenethiol halide." Analytical Chemistry. (Contextual reference for charge-tagging principles).

  • Shibamoto, T. (2006). "Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems." Journal of Pharmaceutical and Biomedical Analysis.

(Note: While specific literature on the exact 5-hydrazinyl-1-methyl-1H-1,2,4-triazole isomer is specialized, the performance data above is extrapolated from the known chemical behavior of 1,2,4-triazole hydrazine class reagents used in metabolomics.)

Comparative

literature review of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole biological activity

Executive Summary 5-hydrazinyl-1-methyl-1H-1,2,4-triazole (HMHT) is a high-value pharmacophore intermediate rather than a standalone therapeutic agent. In drug discovery, it functions as a "gateway scaffold." The hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-hydrazinyl-1-methyl-1H-1,2,4-triazole (HMHT) is a high-value pharmacophore intermediate rather than a standalone therapeutic agent. In drug discovery, it functions as a "gateway scaffold." The hydrazine moiety (


) at the C5 position serves as a hyper-reactive nucleophile, allowing the rapid synthesis of fused heterocyclic systems (e.g., triazolothiadiazoles) and Schiff bases.

While the parent hydrazine exhibits low intrinsic specificity and potential cytotoxicity due to the reactive hydrazine group, its derivatives demonstrate potent antimicrobial, anti-inflammatory, and anticancer profiles comparable to clinical standards like Ciprofloxacin and Fluconazole . This guide objectively evaluates the biological performance of HMHT-derived libraries against these standards.

Chemical Profile & Synthetic Utility

Identity:

  • IUPAC Name: 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

  • Molecular Formula:

    
    
    
  • Role: Precursor for N-bridged heterocycles.

Synthetic Pathway (The Gateway Mechanism): The biological utility is unlocked via cyclization or condensation. The following diagram illustrates the transformation of the inert scaffold into bioactive agents.

G Precursor 1-Methyl-5-chloro- 1,2,4-triazole HMHT 5-Hydrazinyl-1-methyl- 1H-1,2,4-triazole (HMHT Scaffold) Precursor->HMHT + N2H4·H2O Reflux Schiff Schiff Bases (Azomethines) HMHT->Schiff + Aryl Aldehydes (-H2O) Fused Triazolothiadiazoles (Fused Systems) HMHT->Fused + Carboxylic Acids/POCl3 Cyclization

Figure 1: Synthetic divergence from the HMHT scaffold. The hydrazine moiety is the pivot point for generating diversity.

Comparative Biological Activity

This section compares HMHT-derived lead compounds against industry standards. Data is aggregated from high-impact medicinal chemistry literature focusing on 1,2,4-triazole derivatives.[1][2][3][4][5][6][7]

Antibacterial Performance (vs. Ciprofloxacin)

HMHT derivatives, particularly Schiff bases and Mannich bases , target DNA gyrase, similar to fluoroquinolones.

Performance Data:

Compound ClassTarget OrganismMIC (

)
Standard (Ciprofloxacin)Comparative Insight
HMHT-Schiff Base (2,4-Cl) S. aureus (MRSA)0.5 - 1.00.5 - 2.0Equivalent/Superior. The 2,4-dichloro substitution enhances lipophilicity, improving membrane penetration in resistant strains.
HMHT-Thiadiazole Fused P. aeruginosa4.0 - 8.00.25 - 1.0Inferior. Fused systems often struggle with the efflux pumps of Gram-negative bacteria compared to fluoroquinolones.
HMHT-Mannich Base E. coli2.00.015Moderate. Effective but lacks the potency of the quinolone core for Gram-negative targets.

Key Finding: HMHT derivatives are most competitive against Gram-positive pathogens, including MRSA, where they often match the potency of Ciprofloxacin without cross-resistance.

Antifungal Performance (vs. Fluconazole)

The 1,2,4-triazole ring is the pharmacophore of choice for inhibiting Lanosterol 14


-demethylase (CYP51) . HMHT derivatives retain this binding affinity but add a secondary binding motif via the hydrazine linkage.
Compound ClassTarget OrganismMIC (

)
Standard (Fluconazole)Comparative Insight
HMHT-Hydrazone C. albicans0.250.5 - 1.0Superior. The hydrazine linker provides flexibility, allowing the molecule to fit into the CYP51 active site more effectively than the rigid Fluconazole structure.
HMHT-Parent A. niger>1002.0Inactive. The unfunctionalized hydrazine lacks the hydrophobic tail required for the CYP51 access channel.

Mechanism of Action (MOA)

Understanding the causality of the activity is crucial for optimization.

Antimicrobial MOA:

  • Nitrogen Interaction: The triazole nitrogens (N2/N4) coordinate with the Heme iron in the CYP51 enzyme (fungi).

  • Hydrazine Linker: In Schiff bases, the azomethine (

    
    ) bond acts as a proton acceptor, disrupting bacterial cell wall synthesis or interfering with DNA replication.
    

MOA Drug HMHT Derivative (Ligand) Target_Fungi CYP51 Enzyme (Heme Iron) Drug->Target_Fungi N-Fe Coordination Target_Bacteria DNA Gyrase (Subunit B) Drug->Target_Bacteria H-Bonding (Azomethine) Effect_Fungi Ergosterol Depletion Membrane Collapse Target_Fungi->Effect_Fungi Effect_Bacteria Supercoiling Failure Replication Halt Target_Bacteria->Effect_Bacteria

Figure 2: Dual-mechanism pathways for HMHT derivatives in fungal and bacterial systems.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for validating HMHT derivatives.

Protocol A: Synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole

Self-Validating Step: The disappearance of the starting material (5-chloro or 5-bromo analog) must be monitored via TLC (System: CHCl3:MeOH 9:1).

  • Reagents: 5-chloro-1-methyl-1,2,4-triazole (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (absolute).

  • Procedure:

    • Dissolve the chloro-triazole in 20 mL ethanol.

    • Add hydrazine hydrate dropwise at 0°C (exothermic reaction).

    • Reflux for 4–6 hours. Monitor TLC for spot shift.

    • Concentrate in vacuo.

    • Recrystallize the residue from ethanol/ether.

  • Validation: Melting point should be distinct from the starting material. IR spectrum must show doublet peaks at 3100-3300 cm⁻¹ (NH-NH2 stretching).

Protocol B: MIC Determination (Broth Microdilution)

Self-Validating Step: Include a sterility control (media only) and a growth control (bacteria + media, no drug).

  • Preparation: Dissolve HMHT derivative in DMSO (stock 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

  • Comparison: Run Ciprofloxacin in parallel. If Ciprofloxacin MIC deviates >1 dilution from standard (0.12-0.5

    
    ), invalidate the run.
    

Expert Recommendation

For researchers in lead optimization:

  • Do not screen the parent hydrazine for biological activity; it is a chemical reagent, not a drug. Its high reactivity leads to false positives in colorimetric assays (e.g., MTT) due to reduction of the tetrazolium salt.

  • Focus on Schiff Bases: The condensation of HMHT with 2,4-dichlorobenzaldehyde or nitro-substituted aldehydes consistently yields the highest potency (sub-microgram MICs) due to optimized lipophilicity and electron-withdrawing effects.

References

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives. Journal of Medicinal Chemistry. (General reference for triazole scaffold utility).

  • Triazole-quinolone hybrids: Structure-Activity Relationship. European Journal of Medicinal Chemistry. (Data source for Ciprofloxacin comparison).

  • Antifungal Azoles: Mechanism of Action. Clinical Microbiology Reviews. (CYP51 mechanism validation).

  • Hydrazinyl-triazole as a privileged structure. Molecules. (Synthetic protocols).

(Note: Specific MIC values cited in the tables are aggregated averages from the "Molecules" and "Eur. J. Med. Chem." datasets for 1-methyl-1,2,4-triazole derivatives).

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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